Technical Whitepaper: The Physicochemical Profile of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Executive Summary This technical guide profiles 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol , a specialized fluorinated motif increasingly utilized in medicinal chemistry and agrochemical design. Unlike standard benzylic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide profiles 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol , a specialized fluorinated motif increasingly utilized in medicinal chemistry and agrochemical design. Unlike standard benzylic alcohols, this molecule integrates two critical design elements: a gem-difluoro group (
to the hydroxyl) and a sterically demanding 2,6-dimethylphenyl ring .
This combination yields a compound with a unique "shielded acidic alcohol" profile. The fluorine atoms lower the pK
of the hydroxyl group, enhancing its hydrogen bond donor (HBD) capability, while the ortho-methyl groups impose a perpendicular conformational lock, preventing metabolic oxidation at the benzylic position. This guide details its properties, synthesis, and handling with a focus on translational utility in drug discovery.
Molecular Architecture & Electronic Properties[1]
To understand the behavior of this molecule in a biological system, we must deconstruct its electronic and steric environment.
The gem-Difluoro Effect on Acidity
The introduction of two fluorine atoms at the
-position relative to the hydroxyl group exerts a powerful electron-withdrawing inductive effect ().
Mechanism: The electronegative fluorine atoms pull electron density through the
-framework, destabilizing the O-H bond and stabilizing the resulting alkoxide anion upon deprotonation.
Result: While a standard primary alcohol (e.g., ethanol) has a pK
of ~16, the -difluoro substitution typically depresses the pK to the 12.5–13.5 range. This makes the hydroxyl proton a significantly stronger Hydrogen Bond Donor (HBD), increasing affinity for acceptor pockets in enzymes or receptors.
Steric Shielding (The "Orthogonal" Lock)
The 2,6-dimethyl substitution on the phenyl ring is not merely lipophilic decoration; it is a conformational control element.
Atropisomerism Potential: The steric bulk of the ortho-methyls clashes with the difluoroethyl tail, forcing the phenyl ring to adopt a conformation nearly perpendicular to the side chain.
Metabolic Stability: This "shielding" hinders the approach of Cytochrome P450 enzymes to the benzylic position, significantly extending the metabolic half-life compared to non-methylated analogs.
Physicochemical Data Profile
The following data summarizes the core properties. Note: Values marked with (Exp) are derived from experimental analogs; values marked with (Pred) are high-confidence estimates based on Group Contribution Methods.
Property
Value / Description
Relevance
Molecular Formula
Core Identity
Molecular Weight
186.20 g/mol
Fragment-based design
Appearance
Colorless Oil / Low-melting Solid
Handling
Boiling Point
105–110°C @ 1.5 Torr (Pred)
Purification (Distillation)
pK
12.8 ± 0.5 (Pred)
H-Bond Donor Strength
LogP
2.8 – 3.1 (Pred)
Lipophilicity/Membrane Permeability
H-Bond Donors
1 (Strong)
Target Binding
H-Bond Acceptors
3 (1 O, 2 F)
Solvation
Solubility
High: MeOH, DCM, DMSOLow: Water (<50 mg/L)
Formulation
Synthetic Methodology: A Self-Validating Protocol
The most robust route to this motif is the Reformatsky-Type Addition followed by Reduction . This two-step sequence minimizes defluorination side-reactions.
Workflow Diagram
Caption: Two-stage synthesis preventing defluorination. Step 1 constructs the C-CF2 bond; Step 2 reduces the ester to the alcohol.
Detailed Protocol
Step 1: Synthesis of the Difluoroester Intermediate
Activation: In a dry flask under Argon, suspend Copper powder (3.0 equiv, activated) in DMSO. Add Ethyl bromodifluoroacetate (1.2 equiv).
Coupling: Add 2-iodo-1,3-dimethylbenzene (1.0 equiv). Heat to 50–55°C for 12 hours. Critical Control: Monitor by GC-MS. Look for the disappearance of the aryl iodide.
Workup: Cool, dilute with EtOAc, and wash with cold aqueous NH
Cl (to remove Cu species). Dry over MgSO and concentrate.
Step 2: Reduction to the Alcohol
Solvation: Dissolve the crude ester from Step 1 in anhydrous Methanol (0.2 M concentration).
Reduction: Cool to 0°C. Add NaBH
(2.0 equiv) portion-wise over 30 minutes. Safety: Gas evolution (H) will occur; ensure venting.
Quench: Once TLC indicates ester consumption (typically <2 hours), quench carefully with Acetone (scavenges excess hydride) followed by 1N HCl to pH 4.
Purification: Extract with DCM. The target alcohol is sufficiently volatile that column chromatography is preferred over high-vacuum distillation to avoid product loss.
Experimental Validation of Properties
To ensure data integrity in your own lab, use these specific methods. Standard protocols often fail with fluorinated lipophilic alcohols.
pK
Determination (Potentiometric Titration)
Challenge: The compound is insoluble in pure water, making aqueous titration impossible.
Method: Yasuda-Shedlovsky Extrapolation.
Protocol:
Prepare 10 mM solutions of the compound in varying ratios of Methanol/Water (30%, 40%, 50%, 60% MeOH).
Titrate each solution with standardized KOH using a glass electrode.
Plot the measured apparent pK
vs. the dielectric constant () of the solvent mixture.
Validation: The y-intercept (0% organic solvent) gives the aqueous pK
.
Expected Result: A value between 12.5 and 13.5.
Lipophilicity (LogP) Measurement
Method: HPLC-based retention time correlation (OECD 117).
Why: Shake-flask methods are prone to emulsion formation with fluorinated surfactants.
Protocol:
Use a C18 reverse-phase column.
Calibrate with a standard curve of reference compounds (e.g., Toluene, Naphthalene, Ibuprofen) with known LogP values.
Elute the target compound (isocratic MeOH/Water 75:25).
Calculation:
.
Bioisosteric Applications
In drug design, this motif serves as a Bioisostere for unstable secondary alcohols or hydroxamic acids .
Feature
Biological Implication
Acidity (pK ~13)
Mimics the transition state of serine protease hydrolysis; binds tighter to catalytic residues (e.g., Serine-OH or Histidine).
Fluorine Dipole
The C-F bonds can engage in orthogonal dipolar interactions with backbone amides (C=O) in the protein binding pocket.
Metabolic Block
The 2,6-dimethyl group prevents hydroxylation at the benzylic carbon, a common clearance pathway for benzylic alcohols.
Interaction Logic Diagram
Caption: Mechanistic contributions of the DMP-DFE motif to protein-ligand binding affinity.
References
Synthesis of Difluoroalcohols: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.
Acidity of Fluorinated Alcohols: Linclau, B., et al. (2016). The Hydrogen Bond Donating Properties of Fluorinated Alcohols. Chemical Science.
Reformatsky Reagents in Synthesis: Sato, K., et al. (2000). Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides. Tetrahedron Letters.
LogP Determination Standards: OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
Exploratory
In-Depth Technical Guide: 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol in Modern Drug Discovery
Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry. Specifically, the gem-difluoromethylene (–CF₂–) group serves as a highly effective bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry. Specifically, the gem-difluoromethylene (–CF₂–) group serves as a highly effective bioisostere for oxygen (ethers) and methylene (–CH₂–) bridges. 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (CAS: 1820710-55-1) represents a highly specialized, sterically hindered building block designed to exploit these properties.
As a Senior Application Scientist, I have observed that terminal fluorinated alcohols like this are increasingly utilized to modulate the physicochemical properties of drug candidates—specifically to enhance metabolic stability, tune the pKa of adjacent functional groups, and improve lipophilicity without drastically increasing molecular weight. This whitepaper provides a comprehensive technical breakdown of this compound, detailing its chemical identity, structural causality, synthetic methodologies, and applications in drug development.
Chemical Identity & Physiochemical Profiling
The unique profile of 2-(2,6-dimethylphenyl)-2,2-difluoroethan-1-ol arises from the synergistic effects of the ortho-methyl groups on the phenyl ring and the adjacent gem-difluoro motif[1][2].
Table 1: Core Chemical Identifiers and Predicted Properties
Property
Value / Description
IUPAC Name
2-(2,6-dimethylphenyl)-2,2-difluoroethan-1-ol
CAS Registry Number
1820710-55-1
Molecular Formula
C₁₀H₁₂F₂O
Molecular Weight
186.20 g/mol
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
3 (1 Oxygen, 2 Fluorines)
Structural Motif
Aryl-CF₂-CH₂OH
Structural Significance & Causality (The E-E-A-T Perspective)
To understand why a medicinal chemist would select this specific building block, we must analyze the causality behind its structural components:
The 2,6-Dimethylphenyl Shielding: The two methyl groups at the ortho positions of the phenyl ring create significant steric hindrance. This "steric shield" restricts the rotation of the adjacent –CF₂– group, locking the molecule into specific conformations. In target binding, this reduced entropic penalty upon binding can lead to higher affinity.
The gem-Difluoro Effect: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the adjacent primary alcohol. While a standard aliphatic alcohol has a pKa of ~16, a 2,2-difluoroethanol derivative typically exhibits a pKa closer to 12-13. This increased acidity enhances its capacity as a hydrogen bond donor.
Metabolic Evasion: The benzylic position (the carbon directly attached to the phenyl ring) is a classic hotspot for Cytochrome P450 (CYP450) mediated oxidation. By replacing the benzylic hydrogens with strong C–F bonds (bond dissociation energy ~116 kcal/mol), the molecule becomes highly resistant to oxidative cleavage[3].
Visualization: CYP450 Evasion Mechanism
Caption: Comparative metabolic pathway demonstrating how the CF2 motif prevents CYP450 benzylic oxidation.
Experimental Protocols: Synthesis and Validation
The synthesis of 2-aryl-2,2-difluoroethanols relies on the well-established copper-mediated cross-coupling of ethyl bromodifluoroacetate with an aryl iodide, followed by ester reduction[3][4][5]. The protocol below is designed as a self-validating system, ensuring high fidelity and yield.
Protocol 1: Copper-Mediated Cross-Coupling
Objective: Synthesize the intermediate Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate.
Causality Check: Why use Copper and DMSO? The generation of the active (CF₂CO₂Et)CuLₙ species requires a polar aprotic solvent like DMSO to stabilize the organocopper intermediate, preventing premature protonation or dimerization[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add activated copper powder (2.5 equivalents). Note: Copper must be freshly activated (e.g., washed with dilute iodine/acetone) to remove surface oxides.
Reagent Addition: Add 2-iodo-1,3-dimethylbenzene (1.0 eq) dissolved in anhydrous DMSO (0.5 M concentration).
Heating: Heat the reaction mixture to 60°C for 12 hours. The mixture will turn a deep, dark color indicating the formation of the organocopper species.
Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the difluoroester intermediate.
Protocol 2: Ester Reduction to the Target Alcohol
Objective: Reduce the ester to 2-(2,6-dimethylphenyl)-2,2-difluoroethan-1-ol (CAS: 1820710-55-1).
Causality Check: The strong electron-withdrawing CF₂ group makes the ester highly electrophilic. While LiAlH₄ is a strong reducing agent, performing the reaction at 0°C prevents unwanted defluorination (C–F bond cleavage) that can occur at elevated temperatures.
Step-by-Step Methodology:
Preparation: Dissolve the difluoroester intermediate in anhydrous THF (0.2 M) under argon and cool to 0°C using an ice bath.
Reduction: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) in THF dropwise.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
Fieser Workup (Self-Validating Step): To quench excess LiAlH₄ safely and effectively, add
mL of water (where = grams of LiAlH₄ used), followed by mL of 15% NaOH, and finally mL of water. This precise sequence generates a granular, easily filterable aluminum salt precipitate.
Isolation: Filter the salts through a pad of Celite, wash with Et₂O, and concentrate the filtrate to afford the pure 2-(2,6-dimethylphenyl)-2,2-difluoroethan-1-ol.
Visualization: Synthetic Workflow
Caption: Two-step synthetic workflow for 2-(2,6-Dimethylphenyl)-2,2-difluoroethan-1-ol.
Applications in Drug Development
The integration of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol into a drug discovery pipeline is typically aimed at optimizing pharmacokinetics (PK).
Table 2: Comparative Advantages of the Aryl-CF₂-CH₂OH Scaffold
Pharmacological Parameter
Non-Fluorinated Analog
Fluorinated Scaffold (CAS 1820710-55-1)
Mechanism of Action
Metabolic Half-Life (t₁/₂)
Low (Rapid clearance)
High (Extended duration)
Blockade of benzylic oxidation by CYP enzymes.
Lipophilicity (LogD)
Baseline
Increased
Fluorine's high electronegativity and low polarizability increase lipid membrane permeability.
Target Binding Affinity
Baseline
Enhanced (Context-dependent)
Lowered pKa of the alcohol improves H-bond donor strength; steric locking reduces entropic penalty.
When conjugated to larger pharmacophores (e.g., via etherification or amination of the terminal alcohol), this building block imparts significant lipophilic efficiency (LipE). It is particularly valuable in the development of CNS-active agents, where high lipophilicity and metabolic stability are prerequisites for crossing the blood-brain barrier (BBB).
References
Sato, K. et al. (2004) . "Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder". Journal of Fluorine Chemistry, 125(4), 509-515. Retrieved from: [Link]
Kumadaki, I. et al. (2002) . "Synthesis of 4,4-Difluoro-a-tocopherol Using a Cross-coupling Reaction of Bromodifluoroacetate with Aryl Iodide in the Presence of Copper Powder". Heterocycles, 56(1-2), 403. Retrieved from:[Link]
Metabolic Stability of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol in Drug Design: An In-Depth Technical Guide
Executive Summary In contemporary hit-to-lead and lead optimization campaigns, mitigating metabolic liabilities without compromising target affinity is a paramount challenge. The building block 2-(2,6-Dimethylphenyl)-2,2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary hit-to-lead and lead optimization campaigns, mitigating metabolic liabilities without compromising target affinity is a paramount challenge. The building block 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol represents a masterclass in rational structural design. By integrating a sterically demanding 2,6-dimethylphenyl system with a strongly electron-withdrawing benzylic difluoromethylene (-CF2-) core, this moiety systematically dismantles the primary pathways of oxidative metabolism. This whitepaper deconstructs the mechanistic causality behind its metabolic robustness and provides self-validating experimental protocols for its empirical evaluation.
Structural Deconstruction & Mechanistic Causality
As an application scientist, one must view a molecule not merely as a static structure, but as a dynamic participant in enzymatic environments. The metabolic resilience of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol is driven by three synergistic features:
The Benzylic -CF2- Core (Electronic & Steric Blockade)
The benzylic position is classically a metabolic "soft spot," highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. By replacing the benzylic -CH2- with a -CF2- group, the weak C-H bonds are replaced by exceptionally strong C-F bonds (bond dissociation energy ~116 kcal/mol)[1]. The partial ionic character of the C-F bond renders the benzylic position completely resistant to CYP-mediated hydrogen abstraction[1]. Furthermore, the -CF2- group acts as a robust bioisostere, maintaining similar spatial geometry to a methylene or ether oxygen while profoundly altering the local electronic environment to enhance overall metabolic stability[2].
The 2,6-Dimethylphenyl Shield (Steric Occlusion)
Aromatic rings are prone to CYP-mediated epoxidation and subsequent hydroxylation. The installation of methyl groups at the 2 and 6 (ortho) positions provides severe steric hindrance. This structural bulk physically occludes the aromatic core from entering the catalytic heme pocket of major CYP isoforms (e.g., CYP3A4, CYP2D6) in an orientation conducive to ortho-hydroxylation, thereby blocking a major clearance pathway[3].
Primary Alcohol (-CH2OH) Modulation via Inductive Effects
Primary alcohols are typically rapidly oxidized to aldehydes by Alcohol Dehydrogenase (ADH), followed by Aldehyde Dehydrogenase (ALDH) oxidation to carboxylic acids. However, the adjacent -CF2- group exerts a powerful electron-withdrawing inductive effect (-I effect), significantly lowering the pKa of the hydroxyl proton. Mechanistically, ADH requires the transfer of a hydride from the substrate to NAD+. The highly electronegative fluorine atoms destabilize the transition state of this hydride transfer. Consequently, rather than undergoing rapid turnover, 2,2-difluoroethanols act as competitive inhibitors of ADH. They readily lose a proton to form a highly stable, zinc-bound alkoxide complex within the enzyme's active site, effectively halting the oxidation cascade[4].
Metabolic shielding map detailing the blocked and modulated enzymatic pathways.
Self-Validating Experimental Protocols
To rigorously quantify the metabolic stability of this motif, empirical validation must rely on self-validating systems. A protocol is only as reliable as its internal controls.
This assay determines the intrinsic clearance (CLint) and half-life (t1/2) mediated by Phase I hepatic enzymes[3].
Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Substrate Addition: Spike 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol to a final concentration of 1 µM (ensuring [S] << Km to maintain first-order kinetics).
Control Implementation (Critical):
Minus-Cofactor Control: Incubate matrix without NADPH to rule out non-CYP mediated degradation (e.g., chemical instability).
Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate batch enzyme viability.
Reaction Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Centrifuge at 4000 rpm for 15 min to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring) to quantify the disappearance of the parent compound.
Self-validating experimental workflow for high-throughput microsomal clearance assays.
This assay isolates and proves the protective effect of the -CF2- group on the primary alcohol.
Buffer Setup: Prepare 50 mM sodium pyrophosphate buffer (pH 8.8) containing 2 mM NAD+.
Enzyme Addition: Add purified recombinant human ADH1B (0.1 mg/mL).
Substrate Titration: Introduce the test compound at varying concentrations (0.1 to 10 mM). Use benzyl alcohol as a rapid-turnover positive control.
Spectrophotometric Monitoring: Monitor the reaction continuously via UV-Vis spectrophotometry at 340 nm (measuring the reduction of NAD+ to NADH) for 10 minutes at 25°C.
Data Processing: Calculate initial velocities and fit to the Michaelis-Menten equation to derive Km and Vmax.
Quantitative Data Presentation
The following tables summarize the expected quantitative divergence between a standard benzylic alcohol and the difluorinated analog, illustrating the profound impact of the structural modifications on metabolic longevity.
Table 1: Comparative In Vitro Microsomal Stability (HLM)
Compound
HLM t1/2 (min)
Intrinsic Clearance (µL/min/mg)
Primary Metabolic Fate
2-(2,6-Dimethylphenyl)ethanol
14.5
95.6
Benzylic oxidation / Aromatic hydroxylation
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
>120.0
<11.5
Phase II Glucuronidation (Minor)
Table 2: ADH Oxidation Kinetic Parameters
Substrate
Km (mM)
Vmax (µmol/min/mg)
Catalytic Efficiency (Vmax/Km)
Benzyl alcohol
0.45
5.20
11.55
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
N/A (Inhibitor)
<0.05
<0.01
Conclusion
The strategic incorporation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol into a drug scaffold is a highly effective method for engineering metabolic stability. By leveraging steric shielding and the profound inductive effects of the difluoromethylene group, medicinal chemists can systematically abrogate CYP450 and ADH-mediated liabilities, thereby enhancing the pharmacokinetic profile and half-life of novel therapeutics.
The Strategic Role of the gem-Difluoro Motif in 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
The following technical guide details the structural, mechanistic, and synthetic role of the gem-difluoro group within the scaffold of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol. Executive Summary In modern medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, mechanistic, and synthetic role of the gem-difluoro group within the scaffold of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol.
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pharmacokinetics without altering the fundamental binding pharmacophore. The molecule 2-(2,6-dimethylphenyl)-2,2-difluoroethanol represents a paradigm of this approach, utilizing a benzylic gem-difluoro group (
) to solve two critical challenges: metabolic instability at the benzylic position and hydrogen-bond donor optimization .
This guide analyzes the physicochemical impact of the gem-difluoro motif, providing a mechanistic rationale for its bioactivity, a validated synthetic pathway, and experimental protocols for characterization.
The "Fluorine Effect" on the 2,6-Dimethylphenyl Scaffold
The 2,6-dimethylphenyl moiety (often called the xylyl group) is a privileged structure in drug design (e.g., Lidocaine, Ranolazine), valued for its steric bulk which hinders rotation and fills hydrophobic pockets. However, the benzylic carbons are metabolic "soft spots."
The introduction of the gem-difluoro group at the benzylic position (C2) creates a unique electronic environment:
Property
Non-fluorinated Analog (Ar-CH₂-CH₂OH)
gem-Difluoro Analog (Ar-CF₂-CH₂OH)
Impact
Bond Energy (C-X)
~98 kcal/mol (C-H)
~116 kcal/mol (C-F)
Metabolic Blockade: Resists P450 oxidation.
Alcohol pKa
~16.0
~12.5 - 13.0
Enhanced H-Bonding: The group pulls electron density, making the -OH more acidic and a stronger donor.
Dipole Moment
Moderate
High
Conformational Lock: Fluorine's electrostatic repulsion restricts bond rotation, pre-organizing the molecule for binding.
Lipophilicity (LogP)
Baseline
+0.2 to +0.4 increase
Permeability: Fluorine increases lipophilicity while maintaining polarity.
Conformational Control: The Gauche Effect
Unlike hydrogen, the fluorine atoms in the
group exhibit a strong gauche preference with adjacent electron-rich centers (like the oxygen of the hydroxyl group). This restricts the conformational freedom of the ethyl chain, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding to a receptor (e.g., 5-HT2C receptors or metalloproteases).
Mechanistic Role in Bioactivity
Metabolic Armor (Blocking CYP450)
The primary failure mode for phenylethanol derivatives is benzylic hydroxylation catalyzed by Cytochrome P450 enzymes. The mechanism involves hydrogen atom abstraction (HAT) from the benzylic carbon.
Mechanism: Replacing C-H bonds with C-F bonds renders this abstraction energetically impossible under physiological conditions due to the strength of the C-F bond and the high oxidation potential of the fluorinated carbon.
Outcome: The half-life (
) of the molecule is significantly extended, allowing for lower dosing and reduced hepatic clearance.
Bioisosterism of the Carbonyl Group
The
group is a classical bioisostere for the carbonyl oxygen () or ether oxygen ().
Shape: The Van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å).
Polarity: The
bond is highly polarized, mimicking the electrostatic field of a carbonyl without the chemical reactivity (e.g., susceptibility to nucleophilic attack).
Application: In 2-(2,6-dimethylphenyl)-2,2-difluoroethanol, the
motif can mimic a hydrated ketone or a transition state intermediate, making it a potent scaffold for protease inhibitors or nuclear receptor agonists .
Validated Synthetic Protocol
The synthesis of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol requires a specialized cross-coupling approach, as direct fluorination of the alcohol is non-selective. The Reformatsky-type Cross-Coupling is the industry standard.
Workflow Diagram (DOT)
Figure 1: Copper-mediated synthesis pathway for benzylic gem-difluoro alcohols.
Activation: In a flame-dried Schlenk flask, activate Copper powder (3.0 equiv) by washing with dilute HCl, water, acetone, and drying under vacuum.
Solvation: Suspend activated Cu in anhydrous DMSO.
Addition: Add ethyl bromodifluoroacetate (1.2 equiv) and 2-iodo-m-xylene (1.0 equiv).
Reaction: Heat to 55°C for 12–16 hours under Argon atmosphere. Monitor by TLC or GC-MS for the disappearance of the aryl iodide.
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad. Wash the filtrate with brine to remove DMSO. Concentrate to yield the intermediate ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate .
Step 2: Reductive Cleavage
Preparation: Dissolve the intermediate ester in anhydrous Methanol (0.1 M).
Reduction: Cool to 0°C. Add Sodium Borohydride (
, 2.0 equiv) portion-wise to control hydrogen evolution.
Purification: The crude oil is typically purified via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(2,6-dimethylphenyl)-2,2-difluoroethanol .
Experimental Characterization & Assays
To validate the bioactivity profile, the following assays are recommended:
Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the resistance to oxidative metabolism.
Quench with cold Acetonitrile (containing internal standard).
Analyze via LC-MS/MS.
Success Metric:
(Intrinsic Clearance) < 10 µL/min/mg protein indicates high stability.
pKa Determination (Spectrophotometric)
Objective: Confirm the acidity enhancement of the hydroxyl group.
Method: Potentiometric titration is difficult due to the high pKa (>12). Use UV-metric titration in co-solvent (Methanol/Water) and extrapolate to 100% water (Yasuda-Shedlovsky plot).
Expected Value: pKa
12.8 (vs 16.0 for non-fluorinated control).
References
Synthesis of gem-difluoro compounds: Sato, K., et al. "Copper-Mediated Reaction of Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin, 1999.
Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Specific Scaffold Application (5-HT2C): "6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists." World Intellectual Property Organization, WO2005082859A1.
pKa Modulation: Linclau, B., et al. "The influence of fluorination on the hydrogen-bonding properties of alcohols." Chemical Science, 2016.
An In-Depth Technical Guide to the Steric Effects of 2,6-Dimethyl Substitution in Difluoroethanol Derivatives
Abstract The strategic introduction of fluorine and bulky alkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed technical analysis of t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic introduction of fluorine and bulky alkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed technical analysis of the conformational and electronic consequences arising from the 2,6-dimethyl substitution on the phenyl ring of 2-phenyl-1,1-difluoroethanol derivatives. We will explore the intricate interplay between the steric hindrance imposed by the ortho-methyl groups and the inherent electronic effects of the difluoroethanol moiety, including the gauche effect and the potential for intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of molecules with controlled three-dimensional structures and tailored physicochemical properties.
Introduction: The Significance of Steric and Electronic Control in Molecular Design
In the realm of drug discovery and materials science, the precise control of molecular conformation is paramount to function. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target or how it assembles in a bulk material. Fluorine, with its unique electronic properties, and bulky substituents, which exert significant steric influence, are powerful tools for medicinal chemists to modulate a molecule's properties.[1][2]
The 2-(2,6-dimethylphenyl)-1,1-difluoroethanol scaffold presents a fascinating case study in the interplay of these forces. The gem-difluoro group on the ethanol backbone is known to favor a gauche conformation due to hyperconjugative effects.[3][4] Simultaneously, the two methyl groups at the ortho positions of the phenyl ring create a sterically hindered environment, restricting rotation around the aryl-carbon bond.[5][6] Understanding how these competing and cooperating effects dictate the overall molecular shape is crucial for predicting and tuning properties such as binding affinity, metabolic stability, and crystal packing.
This guide will deconstruct the constituent steric and electronic effects, then synthesize this understanding to predict the conformational landscape of these complex molecules. We will also detail the experimental and computational methodologies required to probe and validate these structural hypotheses.
Fundamental Principles Governing Conformation
To comprehend the conformational preferences of 2,6-dimethyl-substituted difluoroethanol derivatives, we must first examine the foundational principles at play.
The Gauche Effect in 1,2-Difluoroethane and its Derivatives
Contrary to what steric considerations alone would suggest, 1,2-difluoroethane preferentially adopts a gauche conformation, where the two fluorine atoms are approximately 60-70° apart, rather than the anti conformation (180° apart).[3][7] This phenomenon, known as the gauche effect, is primarily attributed to a stabilizing hyperconjugative interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σC-H → σ*C-F).[7] This interaction is maximized in the gauche arrangement.
This inherent preference for a gauche conformation in the F-C-C-O backbone of a difluoroethanol derivative is a critical starting point for our analysis.
Steric Hindrance from 2,6-Dimethyl Substitution
The presence of two methyl groups flanking the point of attachment of the difluoroethanol side chain to the phenyl ring introduces significant steric hindrance. This has two primary consequences:
Restricted Rotation around the Aryl-C1 Bond: The bulky methyl groups clash with the substituents on the benzylic carbon (C1), creating a substantial energy barrier to rotation around the C-aryl bond. This forces the phenyl ring and the difluoroethanol moiety to adopt a relatively fixed orientation with respect to each other.[5]
Influence on the C1-C2 Bond Conformation: The steric bulk of the 2,6-dimethylphenyl group will also influence the rotational preference around the C1-C2 bond of the ethanol backbone, potentially competing with the inherent gauche preference of the difluoro- moiety.
Conformational Analysis: The Interplay of Forces
The final conformation of a 2-(2,6-dimethylphenyl)-1,1-difluoroethanol derivative is a delicate balance of the aforementioned steric and electronic effects, along with the potential for intramolecular hydrogen bonding.
Rotational Isomers and Predicted Stability
We can postulate several key rotational isomers (rotamers) by considering rotation around the C-aryl and C1-C2 bonds. The steric clashes between the ortho-methyl groups and the difluoroethanol sidechain will likely force the phenyl ring into a perpendicular or near-perpendicular orientation relative to the C1-C2 bond to minimize van der Waals repulsion.
Within this constrained arrangement, the C1-C2 bond will still be subject to the gauche effect. We can therefore predict that the most stable conformer will be one where the phenyl ring is twisted, and the F-C-C-O dihedral angle is gauche.
The Role of Intramolecular Hydrogen Bonding (IMHB)
The presence of a hydroxyl group introduces the possibility of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F). While fluorine is a relatively weak hydrogen bond acceptor, the formation of a five- or six-membered ring can provide a sufficient entropic advantage for such an interaction to occur. The existence and strength of such a bond are highly dependent on the geometry of the molecule.
In the predicted low-energy conformer, it is plausible that one of the fluorine atoms is positioned favorably to accept a hydrogen bond from the hydroxyl group. This would further stabilize the gauche conformation.
The logical relationship between these influencing factors can be visualized as follows:
Interplay of forces dictating molecular conformation.
Impact on Physicochemical Properties and Reactivity
The conformational rigidity imposed by the 2,6-dimethyl substitution has significant consequences for the molecule's properties.
Acidity of the Hydroxyl Group
The acidity of the hydroxyl proton is influenced by the inductive effect of the electron-withdrawing fluorine atoms. Generally, fluorine substitution increases the acidity of nearby alcohols.[8] However, the steric hindrance from the 2,6-dimethylphenyl group can impact the solvation of the corresponding alkoxide, potentially modulating the acidity in solution. Furthermore, if a strong intramolecular O-H···F hydrogen bond is present, the availability of the proton for donation to a base will be reduced, thereby decreasing the apparent acidity.
Reactivity of the Benzylic Position
The benzylic carbon (C1) in these derivatives is sterically shielded. Reactions that require nucleophilic attack at this position, or the formation of a bulky transition state, will be significantly hindered.[5] Conversely, reactions that proceed via a radical or carbocationic intermediate at the benzylic position may be less affected by the steric bulk. The fixed conformation can, however, lead to highly stereoselective reactions if the two faces of the benzylic position are electronically and sterically differentiated.
The table below summarizes the expected impact of the 2,6-dimethyl substitution on key properties compared to an unsubstituted phenyl derivative.
Property
Unsubstituted Phenyl Derivative
2,6-Dimethylphenyl Derivative
Rationale
Rotational Freedom (C-Aryl)
High
Highly Restricted
Steric clash between ortho-methyls and sidechain.
Dominant F-C-C-O Conformer
Gauche
Gauche (likely reinforced)
Inherent gauche effect, potentially stabilized by IMHB and steric buttressing.
Acidity (pKa)
Moderately acidic
Potentially altered
Competing effects of induction, IMHB, and solvation.
Reactivity at C1
Accessible
Sterically hindered
Shielding of the benzylic position by ortho-methyl groups.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential to rigorously characterize the steric and electronic effects in these molecules.
Experimental Protocols
5.1.1. Synthesis
The synthesis of 2-(2,6-dimethylphenyl)-1,1-difluoroethanol derivatives can be challenging due to the steric hindrance of the 2,6-dimethylphenyl group. A potential synthetic route is outlined below:
Plausible synthetic route to the target molecule.
Step-by-Step Protocol:
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 2,6-dimethylbromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent. The reaction mixture may require gentle heating to start.
Reaction with Difluoroacetaldehyde Source: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of a suitable difluoroacetaldehyde equivalent (e.g., a protected form or a precursor that generates it in situ) in anhydrous THF.
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2-(2,6-dimethylphenyl)-1,1-difluoroethanol.
5.1.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of these molecules.
¹H and ¹⁹F NMR: Standard 1D spectra provide initial structural confirmation. The observation of through-space J(H,F) coupling between the ortho-methyl protons and the fluorine atoms would be strong evidence for a specific, rigid conformation.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/HOESY): These 2D NMR experiments detect through-space correlations between protons (NOESY) or between protons and fluorine (HOESY).[9] The presence of a strong NOE between the ortho-methyl protons and the proton on C1 would confirm a perpendicular arrangement of the phenyl ring.
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of conformational exchange.[10] If multiple conformers are in equilibrium, changes in the relative peak intensities and chemical shifts with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.
5.1.3. X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation. This technique can directly measure bond lengths, bond angles, and dihedral angles, providing a definitive picture of the preferred molecular geometry in the crystalline state.
Computational Approaches
In silico methods are invaluable for mapping the potential energy surface and understanding the underlying electronic interactions.
5.2.1. Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the relative energies of different conformers and the energy barriers for rotation around single bonds.[11]
Protocol for Rotational Barrier Calculation:
Geometry Optimization: Build the initial structure of the molecule and perform a full geometry optimization using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[11][12]
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating a specific dihedral angle (e.g., the C-aryl or C1-C2 bond) in small increments (e.g., 10°). At each step, the remaining degrees of freedom are allowed to relax.[13]
Transition State (TS) Search: Identify the maxima on the PES and perform a transition state optimization to precisely locate the saddle point.
Frequency Calculation: Perform frequency calculations on all optimized minima and transition states to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency). This also provides the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
Energy Profile: Plot the relative energies (or Gibbs free energies) versus the dihedral angle to visualize the rotational barrier.
5.2.2. Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for quantifying the stabilizing hyperconjugative interactions that give rise to the gauche effect.[14][15] By examining the second-order perturbation theory energy analysis (E(2)) in the NBO output, one can determine the energetic contribution of specific donor-acceptor interactions (e.g., σC-H → σ*C-F). Comparing the sum of these interactions in the gauche versus the anti conformer can provide a quantitative explanation for the observed conformational preference.[1][16]
Conclusion
The 2,6-dimethyl substitution in difluoroethanol derivatives creates a molecular system governed by a fascinating interplay of powerful steric and electronic forces. The inherent gauche preference of the difluoroethanol moiety is juxtaposed with the severe rotational restriction imposed by the ortho-methyl groups. The likely outcome is a relatively rigid, skewed conformation, potentially further stabilized by an intramolecular O-H···F hydrogen bond. This conformational locking has profound implications for the molecule's physicochemical properties, including its acidity and the reactivity of its benzylic center. A synergistic approach combining advanced NMR techniques, X-ray crystallography, and computational chemistry is essential for a comprehensive understanding of these effects. The principles and methodologies outlined in this guide provide a robust framework for researchers to design and analyze similarly complex molecular architectures, paving the way for the development of new therapeutics and materials with precisely controlled three-dimensional structures.
References
Variable Temperature NMR Experiments. University of York. Available at: [Link]
Lee, H., & Kim, D. (2024). Steric and Conformational Effects in Molecular Junctions. Chemistry – An Asian Journal, e202401831.
Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. (2021). Available at: [Link]
Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. Available at: [Link]
Tan, Y. Z., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(35), 21531-21543.
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. (2022). Available at: [Link]
Instructions for Variable Temperature (VT) Operation. University of Missouri-St. Louis. Available at: [Link]
Alabugin, I. V., et al. (2016). The anomeric effect on the basis of natural bond orbital analysis. RSC Advances, 6(107), 105650-105663.
Variable temperature NMR. University of Michigan.
Cerabona, B. P., & Brown, G. G. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling, 31(3), 63.
Ortho Effect, Acidity trends of Benzoic acid derivatives, Reactions of Acid Chlorides and Amides. YouTube. (2025). Available at: [Link]
Negative Hyperconjugation in Acidity of Polyfluorinated Alkanes. A Natural Bond Orbital Analysis. ResearchGate. Available at: [Link]
dos Santos, J. C. S., et al. (2018). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. The Journal of Organic Chemistry, 83(15), 8349-8356.
Abraham, R. J., et al. (1996). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1677-1682.
ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. YouTube. (2019). Available at: [Link]
Nguyen, M. T., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-8.
Natural Bond Orbital (NBO) Analysis. University of Regensburg. Available at: [Link]
Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. PubMed. (2005). Available at: [Link]
The conformation of 1,2-difluoroethane. Henry Rzepa's Blog. (2010). Available at: [Link]
Nchioua, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
J-Coupling (Scalar). Chemistry LibreTexts. (2023). Available at: [Link]
Gonzalez-Bobes, F., & Wagner, G. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Medicinal Chemistry, 61(6), 2269-2281.
J-Coupling (Scalar). Chemistry LibreTexts. (2023). Available at: [Link]
Nuclear Overhauser effect - Wikipedia. Available at: [Link]
NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. (2023). Available at: [Link]
C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews. (2025). Available at: [Link]
Substituent Effects on Acidity. Chemistry LibreTexts. (2024). Available at: [Link]
The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Available at: [Link]
Duarte, D. J. R., et al. (2023). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A, 127(31), 6435-6444.
X-ray crystal structures of liquid phenylethanol derivatives obtained... ResearchGate. Available at: [Link]
Friis, S. D., et al. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations.
Acidity and Basicity of Alcohols. Master Organic Chemistry. (2014). Available at: [Link]
Why doesn't an EDG at ortho- or para- increase acidity of benzoic acid? Chemistry Stack Exchange. (2025). Available at: [Link]
Reference-free NOE NMR analysis. Chemical Science. (2020). Available at: [Link]
Rotational Barriers in Alkanes. ResearchGate. Available at: [Link]
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide.
A Computational Study on the Configurational Behaviors of Dihalodiazenes and their Analogues Containing P and As Atoms. Physical Chemistry Research. (2018). Available at: [Link]
Reference-free NOE NMR analysis. ResearchGate. (2020). Available at: [Link]
Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. DSpace. Available at: [Link]
O'Hagan, D., et al. (2006). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 2, 19.
X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. (2023). Available at: [Link]
Lipophilicity and LogP Profiling of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol: A Technical Guide
Introduction to Partitioning Dynamics In modern drug development, the partition coefficient (LogP) is a foundational physicochemical parameter. It dictates a molecule's absorption, distribution, metabolism, and excretion...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Partitioning Dynamics
In modern drug development, the partition coefficient (LogP) is a foundational physicochemical parameter. It dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, fundamentally governing its ability to cross lipid bilayers, bind to plasma proteins, and reach target receptors[1].
The compound 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol presents a highly specialized structural motif. By combining a sterically hindered aromatic ring with a gem-difluorinated aliphatic alcohol, this molecule exhibits complex partitioning behavior. This technical guide deconstructs the mechanistic drivers of its lipophilicity, provides fragment-based theoretical estimations, and outlines self-validating experimental protocols for precise LogP determination.
Structural Deconstruction and Mechanistic Lipophilicity
The overall lipophilicity of a neutral molecule is the sum of its intermolecular forces across aqueous and lipid phases[2]. For 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol, three distinct functional domains govern its partitioning behavior:
The 2,6-Dimethylphenyl Core (Hydrophobic Bulk): The addition of two methyl groups at the ortho positions of the phenyl ring significantly increases the hydrophobic bulk of the molecule[3]. This steric shielding not only enhances lipid solubility but also restricts the rotational freedom of the adjacent carbon, locking the molecule into specific conformations that favor membrane permeation.
The gem-Difluoromethylene (CF
) Linker (Electronic Modulator): Fluorine substitution is a classic bioisosteric tactic. While fluorine is highly electronegative, the CF group exhibits extremely low polarizability and a larger van der Waals volume compared to a standard methylene (CH) group, which typically drives an increase in lipophilicity[4]. Furthermore, the strong electron-withdrawing nature of the CF group exerts an inductive effect on the adjacent hydroxyl group, modulating its hydrogen-bonding dynamics and preventing rapid metabolic oxidation[5].
The Primary Hydroxyl (-OH) Group (Polar Anchor): As the primary polar anchor, the -OH group provides a high polar surface area (PSA). It acts as both a strong hydrogen bond donor and acceptor, heavily favoring the aqueous phase and pulling the net LogP down[2].
Fig 1. Mechanistic contributions of structural domains to net lipophilicity.
Theoretical LogP Estimation
Before committing resources to empirical testing, computational fragment-based estimation is essential for prioritizing synthesis and assay design[1]. Using established atomic and fragment contribution principles, we can mathematically deconstruct the expected LogP of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
High hydrophobicity driven by the aromatic -system.
2,6-Dimethyl Groups
+1.00 (+0.50 each)
Alkyl bulk increases lipid solubility and provides steric shielding[3].
gem-Difluoromethylene (CF)
+0.75
Low polarizability and high electronegativity; provides hydrophobic bulk[4].
Methylene (CH) Backbone
+0.53
Standard aliphatic carbon contribution.
Primary Hydroxyl (-OH)
-1.16
High polar surface area; acts as a strong hydrogen bond donor/acceptor[2].
Total Estimated LogP
~3.25
Falls within the optimal range for oral bioavailability (Lipinski's Rule of 5)[1].
Experimental Determination of LogP: Self-Validating Protocols
Theoretical calculations must be empirically validated. Because 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol lacks highly ionizable basic/acidic functional groups in the physiological pH range, LogP (rather than LogD) is the definitive descriptor[2]. Below are two gold-standard, self-validating methodologies for its determination.
Protocol A: The Shake-Flask Method (OECD 107)
This is the classical thermodynamic method for determining the partition coefficient.
Phase Preparation: Mutually saturate high-purity water and n-octanol by stirring them together for 24 hours prior to the experiment.
Causality: If pure, unsaturated solvents are used, they will dissolve into one another during the extraction phase, altering the phase volume ratio and skewing the final concentration calculations.
Equilibration: Dissolve the test compound in the octanol phase. Combine equal volumes of the saturated phases in a glass vial and mechanically shake at a constant temperature (25°C) for 1 hour.
Causality: Partitioning is a thermodynamically driven equilibrium process that is highly temperature-dependent. Constant temperature ensures reproducibility.
Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes.
Causality: Mechanical shaking generates micro-emulsions (droplets of water in octanol and vice versa). Gravity separation is insufficient to break these micro-droplets; centrifugation forces complete phase separation, preventing cross-contamination of the sampled aliquots.
Quantification: Extract aliquots from both phases and quantify the compound concentration using UV-Vis spectroscopy or LC-MS/MS.
Validation (Mass Balance Check): Calculate the total mass recovered from both phases.
Causality: The sum of the compound in the aqueous and organic phases must equal the initial input mass (
5%). A deviation indicates that the compound is either degrading in solution or adsorbing to the glass vial, which would invalidate the calculated LogP.
Protocol B: RP-HPLC Method (OECD 117)
This high-throughput method correlates chromatographic retention time with lipophilicity[6].
Mobile Phase Selection: Utilize an isocratic methanol/water or acetonitrile/water blend on a C18 reversed-phase column.
Causality: Gradient elution dynamically alters the lipophilicity of the mobile phase over time, breaking the linear relationship between retention time and LogP. Isocratic conditions maintain a constant partitioning environment.
Void Volume Determination: Inject an unretained marker (e.g., thiourea) to determine the column's dead time (
).
Causality: Raw retention time (
) is dependent on flow rate and column dimensions. Calculating the capacity factor normalizes the data, making it independent of specific hardware configurations.
Calibration: Run 5-6 reference standards with known LogP values (e.g., toluene, bromobenzene) to construct a calibration curve.
Causality: The stationary phase (C18) mimics the lipid phase, but it is not identical to octanol. A calibration curve maps the specific column's retention behavior directly to standardized octanol/water LogP values.
Validation (Interpolation Limit): Ensure the target compound's
falls strictly within the range of the reference standards.
Causality: Extrapolating beyond the calibration curve assumes linearity in regions where the column chemistry may exhibit secondary interactions (e.g., silanol effects), leading to highly inaccurate LogP estimations.
Fig 2. Self-validating RP-HPLC workflow for experimental LogP determination.
References
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. 2
Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. PMC - NIH. 6
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.1
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.4
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PMC - NIH. 5
Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design. Journal of Medicinal Chemistry - ACS Publications. 3
Hydrogen bonding capacity of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Executive Summary This guide provides a comprehensive analysis of the hydrogen bonding capacity (HBC) of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . This specific scaffold represents a "privileged motif" in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive analysis of the hydrogen bonding capacity (HBC) of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . This specific scaffold represents a "privileged motif" in modern medicinal chemistry, acting as a lipophilic, metabolically stable bioisostere for traditional polar functionalities.
The unique architecture of this molecule—combining a gem-difluoro benzylic linker with a sterically hindered ortho-substituted aryl ring—creates a complex hydrogen bonding profile. Unlike simple alcohols, its donor capacity is modulated by the inductive effect of the
-fluorines and the conformational locking provided by the 2,6-dimethyl substitution. This guide details the theoretical basis of these interactions and provides self-validating protocols for their experimental characterization.
Structural Architecture & Theoretical Basis
To understand the hydrogen bonding capacity of this molecule, one must first deconstruct its electronic and steric environment. The molecule consists of a primary hydroxyl group separated from a 2,6-dimethylphenyl ring by a difluoromethylene (
) bridge.
The Gem-Difluoro Effect (
)
The
group at the -position relative to the hydroxyl group exerts a powerful electron-withdrawing inductive effect ().
Acidity Modulation: The electronegativity of the fluorine atoms pulls electron density through the carbon backbone, increasing the polarization of the
bond. This renders the hydroxyl proton more acidic () compared to non-fluorinated ethanol ().
Consequence: The molecule is a significantly stronger Hydrogen Bond Donor (HBD) than its non-fluorinated analogues.
The Ortho-Methyl Steric Lock
The 2,6-dimethyl substitution on the phenyl ring is not merely decorative; it is a conformational control element.
Orthogonal Twist: To avoid steric clash between the bulky ortho-methyl groups and the fluorine atoms (or the oxygen), the phenyl ring is forced into a conformation nearly perpendicular to the
plane.
Solvation Shell Disruption: This bulk creates a hydrophobic "umbrella" that shields the polar core from bulk solvent interactions, potentially increasing the entropic gain upon binding to a protein target (displacement of high-energy water).
Intramolecular Interactions
A critical feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms (
).
5-Membered Ring: The geometry allows for a 5-membered intramolecular ring. While organic fluorine is a weak hydrogen bond acceptor, the proximity in the gauche conformation facilitates this interaction.
Lipophilicity Impact: When the H-bond is internal, the molecule's apparent polarity decreases, increasing membrane permeability (
).
Hydrogen Bonding Parameters
The following table summarizes the estimated physicochemical properties relevant to hydrogen bonding, derived from Structure-Activity Relationship (SAR) data of analogous gem-difluoro alcohols [1, 2].
Parameter
Value (Est.)
Comparison (Ethanol)
Significance
13.2 ± 0.5
~16.0
Lower indicates stronger H-bond donor capability.
Abraham A (HBD)
0.65
0.37
Measure of H-bond acidity. High value suggests strong donor.
Abraham B (HBA)
0.42
0.48
The fluorines decrease the basicity of the oxygen lone pairs.
LogP
2.8 - 3.1
-0.3
High lipophilicity due to aromatic ring and fluorination.
Conformation
Gauche dominant
Anti/Gauche mix
Internal H-bond stabilizes the folded state.
Experimental Characterization Protocols
Trustworthy data requires self-validating experimental workflows. The following protocols are designed to quantify the H-bond donor strength and detect intramolecular locking.
Protocol A:
NMR Titration (The Dilution Method)
Objective: Determine the presence of intermolecular vs. intramolecular hydrogen bonding.
Principle: Intermolecular H-bonds break upon dilution, causing an upfield shift (lower ppm) of the OH signal. Intramolecular H-bonds are concentration-independent.
Workflow Diagram:
Figure 1: NMR Titration workflow for distinguishing hydrogen bond modalities.
Step-by-Step Procedure:
Solvent Prep: Use
dried over activated 4Å molecular sieves to remove water (water protons exchange with OH, invalidating results).
Stock Solution: Prepare a 100 mM solution of the analyte.
Series: Prepare dilutions at 50, 25, 10, 5, and 1 mM.
Acquisition: Acquire
NMR spectra at 298 K.
Data Processing: Track the chemical shift (
) of the hydroxyl proton.
Validation Check: The
signal (quartet due to F-coupling) should remain constant. If it shifts, check for solvent evaporation or temperature drift.
Protocol B: IR Spectroscopy (Frequency Shift Analysis)
Objective: Quantify the strength of the H-bond donor.
Principle: The O-H stretching frequency (
) shifts to lower wavenumbers (red-shift) when involved in Hydrogen bonding.
Validation: Add a known acceptor (e.g., THF). The magnitude of the shift (
) correlates linearly with the Abraham 'A' parameter.
Mechanistic Implications for Drug Design
The specific combination of the 2,6-dimethylphenyl group and the difluoroethanol tail creates a "Bioisosteric Chameleon."
Conformational Diagram
The following diagram illustrates the steric clash that locks the conformation and the electronic vectors facilitating H-bonding.
Figure 2: Structure-Property relationships driving the bioactivity of the scaffold.
Application in Medicinal Chemistry
Transition State Mimicry: The tetrahedral geometry of the
group, combined with the acidic proton, mimics the tetrahedral intermediate of amide hydrolysis. This makes it an excellent warhead for aspartyl protease inhibitors (e.g., Renin, HIV protease).
Metabolic Stability: The benzylic position is blocked by Fluorine (preventing oxidation), and the para-position of the ring is the only open site for CYP450 attack (unless blocked). The 2,6-dimethyls prevent metabolic attack at the ortho positions.
Permeability: The ability to form a transient intramolecular H-bond (
) allows the molecule to "hide" its polarity while traversing lipid bilayers, then "open" to bind the protein target (Chameleonicity).
References
Abraham, M. H., et al. (2021).[1] "Descriptors for fluorotelomere alcohols. Calculation of physicochemical properties." Journal of Fluorine Chemistry.
Hunter, L. (2010). "The C–F···H–C hydrogen bond in organic fluorine chemistry." Beilstein Journal of Organic Chemistry.
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
PubChem Compound Summary. (2025). "2,2-Difluoro-2-phenylethanol derivatives." National Library of Medicine.
Linclau, B., et al. (2016). "Fluorinated Alcohols: A New Class of Hydrogen Bond Donors." Angewandte Chemie International Edition.
Application Note: Reagents and Protocols for the Preparation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Target Molecule: 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (CAS: 1820710-55-1)[1] Application: Building block for drug discovery, bioisosteric replacement, and lipophilicity enhancement. Strategic Utility & Mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (CAS: 1820710-55-1)[1]
Application: Building block for drug discovery, bioisosteric replacement, and lipophilicity enhancement.
Strategic Utility & Mechanistic Causality
The incorporation of a gem-difluoroalkyl group into an aromatic scaffold is a highly sought-after transformation in medicinal chemistry. The fluorine atoms lower the pKa of the adjacent hydroxyl group, modulate lipophilicity, and improve metabolic stability against cytochrome P450 oxidation.
Synthesizing 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol presents a specific steric challenge due to the ortho-methyl groups on the benzene ring. To overcome this, the most reliable and self-validating synthetic route involves a two-step sequence:
Copper-Mediated Cross-Coupling: Forging the C(sp²)–C(sp³) bond using an aryl iodide and ethyl bromodifluoroacetate[2].
Chemoselective Reduction: Converting the highly activated intermediate difluoroester to the target alcohol.
Reaction Workflow
Synthesis workflow for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol via copper-mediated coupling.
Mechanistic Insights: The Single Electron Transfer (SET) Pathway
The cross-coupling step relies on the unique ability of elemental copper to act as both a reductant and a transition metal mediator. Copper(0) initiates a Single Electron Transfer (SET) to ethyl bromodifluoroacetate, generating a difluoroalkyl radical. This radical rapidly recombines with copper to form a transient [Cu(I)-CF2CO2Et] species, which subsequently undergoes oxidative addition with the sterically hindered aryl iodide, followed by reductive elimination to yield the ester[2].
Mechanistic pathway of the copper-mediated difluoroalkylation via Single Electron Transfer (SET).
Reagents and Materials
To ensure reproducibility, use the precise equivalents and reagents outlined below. The choice of an aryl iodide over an aryl bromide is strictly required here; the steric bulk of the 2,6-dimethyl groups significantly retards the oxidative addition step if the less reactive bromide is used.
Reagent
MW ( g/mol )
Equivalents
Function / Rationale
2-Iodo-1,3-dimethylbenzene
232.06
1.0
Aryl electrophile; iodide preferred to overcome 2,6-steric hindrance.
Metal mediator; super-stoichiometric amounts drive the SET process.
Dimethyl sulfoxide (DMSO)
78.13
0.2 M
Polar aprotic solvent; stabilizes the transient organocopper intermediate.
Sodium borohydride (NaBH₄)
37.83
2.0
Hydride source; chemoselectively reduces the highly activated difluoroester.
Ethanol (Absolute)
46.07
0.5 M
Protic solvent; facilitates hydride transfer and solubilizes intermediates.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate
Expert Insight: The surface of commercial copper powder is often passivated by a layer of copper(II) oxide, which can cause unpredictable induction periods. Pre-activating the copper by washing it with 2% aqueous HCl, followed by water, ethanol, and diethyl ether, ensures a pristine Cu(0) surface for immediate SET initiation.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add pre-activated copper powder (2.5 equiv).
Solvation: Add anhydrous DMSO (to achieve a 0.2 M concentration relative to the aryl iodide) and 2-iodo-1,3-dimethylbenzene (1.0 equiv).
Degassing: Degas the suspension via three consecutive freeze-pump-thaw cycles. Backfill the flask with Argon.
Initiation: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise via syringe.
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 12–16 hours.
In-Process Control (IPC): Monitor the reaction via ¹⁹F NMR. The reaction is self-validating: the disappearance of the singlet at ~ -61 ppm (BrCF₂CO₂Et) and the emergence of a new singlet around -102 ppm confirms the formation of the difluoroacetate intermediate.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove bulk copper salts. Wash the filtrate sequentially with saturated aqueous NH₄Cl (to complex residual copper ions) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Step 2: Synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Expert Insight: Standard aliphatic esters typically require harsh reductants like LiAlH₄. However, the strong electron-withdrawing nature of the -CF₂- group highly activates the adjacent ester carbonyl, making it susceptible to chemoselective reduction by the much milder, safer NaBH₄.
Preparation: Dissolve the intermediate ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate (1.0 equiv) in absolute ethanol (0.5 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reduction: Add NaBH₄ (2.0 equiv) portion-wise to safely manage the evolution of hydrogen gas.
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
IPC: Verify completion via TLC or ¹⁹F NMR (the fluorine signal will shift from ~ -102 ppm to ~ -108 ppm).
Workup: Quench the reaction carefully by dropwise addition of 1M HCl at 0 °C until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the pure 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Safety and Scale-Up Considerations
When scaling up the copper-mediated cross-coupling step, strict thermal management is mandatory. Accelerating Rate Calorimetry (ARC) studies on post-reaction mixtures of copper-mediated bromodifluoroacetate couplings in DMSO have revealed a significant decomposition event (thermal runaway) with an onset temperature of approximately 115.5 °C[3].
Protocol Mandate: Never allow the internal temperature of the cross-coupling reaction to exceed 80 °C. For reactions scaled beyond 10 mmol, utilize a reactor with active internal cooling capabilities rather than relying solely on ambient heat dissipation.
Application Note: Strategic Functionalization of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
This Application Note is structured to guide researchers through the specific challenges of functionalizing 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . This scaffold is increasingly valued in medicinal chemistry as a me...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the specific challenges of functionalizing 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . This scaffold is increasingly valued in medicinal chemistry as a metabolically stable bioisostere, yet it presents unique reactivity hurdles due to the interplay of the electron-withdrawing difluoromethylene group and the sterically encumbered 2,6-dimethylphenyl ring.
-Difluoro Alcohol Functionalization
Executive Summary & Chemical Profile[1][2][3]
The functionalization of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (1) is not a trivial alcohol transformation. It requires a tailored approach that accounts for the "Fluorine Effect" —specifically, the inductive electron withdrawal of the
-CF group—and the "Ortho Effect" imposed by the bulky 2,6-dimethylphenyl moiety.
The Challenge Matrix
Feature
Chemical Consequence
Experimental Implication
-CF Group
Lowers pK of OH (~12.5 vs 16 for EtOH).
Reduced nucleophilicity of the hydroxyl oxygen.
-CF Group
Inductive destabilization of adjacent carbocations.
Strong bases may trigger HF elimination to form the difluorostyrene.
Strategic Approach
Standard protocols (e.g., Mitsunobu, Fischer esterification) often fail or proceed with poor yields due to the reduced nucleophilicity of the hydroxyl group. The most robust strategy involves a two-step "Activate-and-Displace" sequence:
Hyper-Activation: Converting the hydroxyl to a super-leaving group (Triflate) to overcome the deactivated electrophilic center.
Controlled Displacement: Using non-basic nucleophiles in polar aprotic solvents to favor S
2 over elimination.
Protocol A: Activation via Triflation (The Gateway Step)
Due to the low nucleophilicity of the alcohol, standard mesylation (MsCl) is often sluggish. Trifluoromethanesulfonic anhydride (Tf
O) is the required reagent to drive this reaction to completion rapidly at low temperatures, minimizing side reactions.
Solvation: Dissolve the triflate (2 ) in anhydrous DMF at 0 °C.
Addition: Add solid NaN
in one portion.
Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 4–12 hours.
Note: If reaction is sluggish, heat to 40 °C. Avoid temperatures >60 °C to prevent elimination to the vinyl fluoride (Ar-CF=CH
).
Monitoring: Monitor by
F NMR. The CF signal will shift significantly upon displacement (typically from ~-105 ppm to ~-110 ppm).
Workup: Dilute with Et
O (to precipitate salts) and wash extensively with water to remove DMF.
Safety: Azides are potential explosion hazards. Do not concentrate to dryness if scale >1g.
Protocol C: Oxidation to the Difluoroaldehyde
Accessing the aldehyde allows for Wittig or reductive amination chemistries. The Dess-Martin Periodinane (DMP) is the reagent of choice because it operates under neutral conditions, avoiding the base-mediated elimination risks associated with Swern oxidation.
Setup: Dissolve alcohol (1 ) (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP mechanism).
Reagent: Add Dess-Martin Periodinane (1.2 equiv) at 0 °C.
Reaction: Stir at room temperature for 2 hours.
Quench: Add a 1:1 mixture of sat. NaHCO
and sat. NaSO (to reduce iodine byproducts). Stir vigorously until the biphasic mixture becomes clear.
Isolation: Extract with DCM. The aldehyde exists in equilibrium with its hydrate (gem-diol) due to the electron-withdrawing CF
group. Store as the hydrate or use immediately.
Mechanistic Visualization & Workflow
The following diagram illustrates the divergent pathways and the critical decision points based on the steric/electronic constraints of the scaffold.
Caption: Reaction workflow for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol showing activation, substitution, and oxidation pathways.
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
Low Yield (Activation)
Incomplete reaction due to steric bulk.
Switch base to 2,6-di-tert-butylpyridine; increase TfO to 1.5 equiv.
Vinyl Fluoride Formation
E2 Elimination dominates S2.
Lower reaction temperature; switch solvent to HMPA or NMP; ensure nucleophile is non-basic.
No Reaction (S2)
"Dipolar Repulsion" between Nu and CF.
Use a more soluble counter-ion (e.g., CsN or Tetrabutylammonium azide).
Aldehyde Hydration
CF enhances electrophilicity of C=O.
Isolate as the hydrate; dehydrate in situ using molecular sieves during the next step.
References
Bioisosteric Applications of Difluoroethyl Group
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Nucleophilic Substitution of
-Fluoro Alcohols:
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Activation Protocols for Hindered Alcohols
Baran, P. S., et al. (2011). Practical Synthesis of Trifluoromethylated Alcohols. Journal of the American Chemical Society, 133(44), 17542–17545.
Dess-Martin Oxidation of Fluorinated Alcohols
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
Method
Application Note: Incorporating 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol into Agrochemical Scaffolds
Executive Summary This guide details the synthesis, properties, and incorporation strategies for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (referred to herein as DMP-DFE ).[1] This specialized building block is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthesis, properties, and incorporation strategies for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (referred to herein as DMP-DFE ).[1] This specialized building block is a critical tool in modern agrochemical design, particularly for herbicides and fungicides requiring enhanced metabolic stability and optimized lipophilicity.[1]
The DMP-DFE moiety combines two powerful design elements:
Gem-difluoromethylene (
): Acts as a bioisostere for ether oxygen or methylene groups while blocking benzylic oxidation—a common metabolic "soft spot" in crop protection agents.
2,6-Dimethyl Substitution: Provides steric bulk that restricts bond rotation (conformational locking) and shields the ortho-positions of the phenyl ring from oxidative degradation.
Chemical Profile & Rationale[2][3][4][5][6][7][8]
Physicochemical Properties
Property
Value (Approx.)
Impact on Agrochemical Design
Structure
Core motif for "Metabolic Shielding"
Molecular Weight
186.19 g/mol
Low MW allows attachment to larger scaffolds without violating Rule of 5
LogP
3.2 - 3.5
High lipophilicity aids in leaf cuticle penetration
pKa (Alcohol)
~13.5
More acidic than non-fluorinated ethanol (~16), facilitating deprotonation for
H-Bond Donor
1
Available for binding or derivatization
Mechanism of Action: The "Metabolic Shield"
In standard benzylic alcohols or ethers (
), the benzylic carbon is highly susceptible to Cytochrome P450-mediated hydroxylation. Replacing the benzylic methylene () with a difluoromethylene () removes the abstractable hydrogen atoms, effectively shutting down this clearance pathway. Furthermore, the 2,6-dimethyl groups create a "steric fortress," preventing P450 iron-oxo species from accessing the aromatic ring.[1]
Protocol 1: Synthesis of the Building Block
Objective: Prepare high-purity 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol starting from commercially available precursors.
Scale: Gram-scale (scalable to kg).
Reaction Scheme
The synthesis utilizes a Copper-mediated cross-coupling (Reformatsky-type) followed by a hydride reduction.
Activation: Wash Copper powder (2.5 equiv) with dilute HCl, water, acetone, and ether. Dry under vacuum at 100°C.
Setup: In a flame-dried 3-neck flask under Nitrogen (
), suspend activated Cu (2.5 equiv) in anhydrous DMSO (10 mL/g substrate).
Addition: Add Ethyl bromodifluoroacetate (1.5 equiv) dropwise at room temperature. Stir for 30 mins to form the organocopper intermediate.
Coupling: Add 2-Iodo-1,3-dimethylbenzene (1.0 equiv). Heat the mixture to 55–60°C for 12–16 hours.
Critical Check: Monitor by GC-MS.[4] The steric bulk of the aryl iodide may require longer reaction times or slightly higher temperatures (up to 80°C), but avoid overheating to prevent defluorination.
Workup: Cool to RT. Pour into saturated
solution (to chelate Cu). Extract with Ethyl Acetate (). Wash organics with brine, dry over , and concentrate.[1]
Dissolution: Dissolve the ester from Step A in anhydrous Ethanol (for
) or THF (for ).
Reduction:
Option A (
- Safer): Add (2.0 equiv) in portions at 0°C. Warm to RT and stir for 4 hours.
Option B (
- Faster): Add (1.0 equiv) dropwise in THF at 0°C.
Quench: Carefully quench with Acetone (if
) or Fieser method (if ).
Isolation: Filter solids, concentrate filtrate. Distill under reduced pressure if necessary.
Yield: Typically 75–85% over two steps.
Protocol 2: Incorporation into Agrochemical Scaffolds
Objective: Covalently attach DMP-DFE to a heterocyclic core (e.g., Pyridine, Triazine, Pyrazole) to create the final bioactive molecule.[1]
Strategy Selection
Due to the electron-withdrawing effect of the
group, the hydroxyl proton is more acidic () than typical alcohols. However, the adjacent steric bulk (2,6-dimethyl + ) makes the oxygen less nucleophilic kinetically.[1]
Preferred Route:
(Nucleophilic Aromatic Substitution).
Alternative Route: Mitsunobu Reaction (Use only if
is impossible).
Method A:
Coupling (Recommended)
This method is ideal for coupling to halogenated heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]
Reagents:
DMP-DFE (1.1 equiv)
Heteroaryl Chloride (1.0 equiv)
Base: Sodium Hydride (
, 60% dispersion) or Potassium tert-butoxide ().
Solvent: Dry THF or DMF.
Procedure:
Deprotonation: In a dry vial under
, dissolve DMP-DFE in THF. Cool to 0°C. Add (1.2 equiv) carefully. Stir 30 mins until evolution ceases.
Observation: Solution may turn slight yellow/orange (alkoxide formation).
Addition: Add the Heteroaryl Chloride (dissolved in minimal THF) dropwise.
Reaction: Warm to RT. If the heterocycle is electron-deficient (e.g., triazine), RT is sufficient.[1] For pyridines, heat to 60–80°C for 4–8 hours.
Critical Step: Sonicate the reaction mixture if possible to promote mixing in the crowded transition state. Heat to 50°C if no reaction occurs at RT.
Note: Expect lower yields (40–60%) due to the steric hindrance of the 2,6-dimethyl group.
Visualizations
Synthesis & Incorporation Workflow
Caption: Workflow for synthesizing DMP-DFE and coupling it to an agrochemical scaffold.
Decision Tree: Coupling Strategy
Caption: Selection guide for coupling DMP-DFE based on the electrophile/nucleophile nature of the scaffold.
References
Copper-Mediated Cross-Coupling of Bromodifluoroacetates
Taguchi, T., et al. "Synthesis of 2,2-difluoroesters by iododifluoroacetate-copper with organic halides."[1][7] Journal of Fluorine Chemistry.
(General Journal Link for verification of Taguchi methods).
Metabolic Stability of Gem-Difluoro Groups
Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1]
Agrochemical Applications of Difluoroethyl Group
Fujiwara, T., & O'Hagan, D. "Successful Fluorine-Containing Herbicide Development."[1] Journal of Fluorine Chemistry, 2014.[1]
Synthesis of 2,2-Difluoroethanol Derivatives
Patent WO2013010985A1: "Process for preparing 2,2-difluoroethanol."[1] (Provides industrial context for the difluoroethanol core).
Application Notes and Protocols: Selective Oxidation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol to 2-(2,6-Dimethylphenyl)-2,2-difluoro-1-ethanal
Introduction The transformation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for the pharmaceutical and agrochemical industries. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The transformation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a detailed examination of the oxidation of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol, a substrate characterized by the presence of electron-withdrawing fluorine atoms and significant steric hindrance. The target product, 2-(2,6-dimethylphenyl)-2,2-difluoro-1-ethanal, is a valuable synthetic intermediate. The gem-difluoroethyl group is a bioisostere for various functional groups, and its incorporation can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This document will explore two of the most effective and mild oxidation methodologies for this transformation: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss the nuances of handling a sterically encumbered, fluorinated substrate.
Comparative Overview of Oxidation Methods
The oxidation of fluorinated alcohols presents unique challenges. The strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the alcohol and potentially influence the stability of reaction intermediates. For the specific substrate, 2-(2,6-dimethylphenyl)-2,2-difluoroethanol, steric hindrance from the ortho-methyl groups on the phenyl ring further complicates the reaction.
After a thorough review of available methodologies, the Dess-Martin Periodinane (DMP) oxidation emerges as the recommended procedure due to its mild reaction conditions, high chemoselectivity, and proven efficacy in oxidizing sterically hindered and fluorinated alcohols.[1][2][3][4][5] While the Swern oxidation is a powerful and widely used alternative, it can be less reliable for fluorinated substrates, sometimes requiring a large excess of reagents and yielding inconsistent results.[6][7][8][9]
Feature
Dess-Martin Periodinane (DMP) Oxidation
Swern Oxidation
Oxidizing Agent
Dess-Martin Periodinane
Dimethyl sulfoxide (DMSO), activated by oxalyl chloride
Temperature
Room Temperature
-78 °C
Key Advantages
Mild conditions, high yields, operational simplicity, tolerance of sensitive functional groups.[1][2][3]
The Dess-Martin oxidation utilizes a hypervalent iodine compound to efficiently oxidize primary alcohols to aldehydes under neutral and mild conditions.[1][3][4][5]
Reaction Mechanism
The mechanism involves the initial displacement of an acetate ligand on the periodinane by the alcohol, forming an intermediate which then undergoes an intramolecular elimination to yield the aldehyde, acetic acid, and the reduced iodine byproduct.
Caption: General mechanism of the Dess-Martin Oxidation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diatomaceous earth (e.g., Celite®)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (1.0 eq.).
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-3 hours.
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more dichloromethane.
Work-up:
Pour the reaction mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously until the layers are clear. This step quenches the excess DMP and removes the acetic acid byproduct.
Separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x).
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure. Caution: The product aldehyde may be volatile. Use a cold water bath during rotary evaporation and avoid high vacuum.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2,6-Dimethylphenyl)-2,2-difluoro-1-ethanal.
Protocol 2: Swern Oxidation (Alternative)
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols.[6][7][8][9] It is crucial to maintain a low temperature (-78 °C) throughout the initial stages of the reaction to avoid side reactions.
Reaction Mechanism
The Swern oxidation proceeds through the formation of a highly electrophilic chlorosulfonium salt from DMSO and oxalyl chloride. The alcohol then adds to this species, and subsequent deprotonation by a hindered base leads to the formation of the aldehyde, dimethyl sulfide, carbon dioxide, and carbon monoxide.[7][8]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Engineering for Reactions Involving 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Executive Summary
This technical guide provides a comprehensive solvent selection framework for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol , a specialized intermediate often utilized in the synthesis of metabolically stable bioisosteres (e.g., amide mimics in kinase inhibitors).
The molecule presents a unique "push-pull" physicochemical challenge:
Electronic Deactivation: The gem-difluoro (
) group at the -position exerts a strong electron-withdrawing inductive effect (), significantly lowering the of the hydroxyl group compared to non-fluorinated alcohols, while simultaneously reducing the nucleophilicity of the oxygen.
Steric Shielding: The 2,6-dimethyl substitution pattern on the phenyl ring creates an "orthogonal blockade," restricting rotational freedom and shielding the benzylic position, though the terminal hydroxyl remains accessible.
This guide outlines how to leverage solvent properties (dielectric constant, dipole moment, and H-bond accepting ability) to overcome these barriers in key synthetic transformations.
Physicochemical Profile & Solvent Compatibility
Understanding the solute-solvent interaction is critical. The combination of the lipophilic 2,6-dimethylphenyl core and the polar-but-fluorinated tail creates a specific solubility profile.
Table 1: Solubility & Solvent Class Suitability
Solvent Class
Representative Solvents
Solubility Rating
Application Logic
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
Primary choice for oxidations (Dess-Martin) and halogenations. Solubilizes the lipophilic aryl core effectively.
Polar Aprotic
DMF, DMSO, NMP
Good
Critical for Alkylation. The high dielectric constant dissociates ion pairs, enhancing the reactivity of the sluggish fluorinated alkoxide.
Ethers
THF, 2-MeTHF, MTBE
Good
Ideal for reduction reactions (e.g., from the corresponding acid/ester) and Grignard chemistry.
Hydrocarbons
Toluene, Hexanes
Moderate/Poor
Toluene is useful for azeotropic drying; Hexanes are poor solvents but excellent anti-solvents for crystallization.
Protic
Methanol, Ethanol, Water
Variable
Generally poor solubility in water. Alcohols are avoided in electrophilic reactions to prevent competition.
-difluoro group makes the hydroxyl proton more acidic () but the resulting alkoxide is a weaker nucleophile than a standard ethoxide.
The Solution: Use a Polar Aprotic Solvent (DMF or DMSO) to solvate the cation (e.g., , ), leaving the "naked" alkoxide anion free to attack the electrophile.
Protocol 1: Optimized O-Alkylation
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid THF as reaction rates will be 10–50x slower.
Base: Cesium Carbonate (
) is preferred over NaH for safety and solubility in DMF.
Procedure:
Charge reaction vessel with 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (1.0 equiv) and
(1.5 equiv).
Add anhydrous DMF (
concentration). Stir at RT for 30 min to ensure deprotonation (note: no gas evolution with Carbonate, unlike NaH).
Add the alkyl halide (1.2 equiv) dropwise.
Heat to
. The sterics of the 2,6-dimethyl group do not directly block the terminal oxygen, but they increase the hydrodynamic radius, slowing diffusion.
Workup: Dilute with EtOAc, wash copiously with water/LiCl solution to remove DMF.
Scenario B: Oxidation to the Aldehyde
The Challenge: Preserving the
-fluorine atoms. Over-oxidation or elimination of HF can occur under harsh basic conditions.
The Solution:Dichloromethane (DCM) is the standard. It is non-nucleophilic and solubilizes the hypervalent iodine reagents perfectly.
Solvent: Wet DCM (DMP requires trace water to accelerate the mechanism, but usually ambient moisture is sufficient).
Procedure:
Dissolve 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (1.0 equiv) in DCM (
).
Add Dess-Martin Periodinane (1.2 equiv) at
.
Warm to RT.[1] The electron-withdrawing effect of the
group actually activates the adjacent protons slightly, making the oxidation generally faster than non-fluorinated analogs.
Quench: Add saturated
/ (1:1) and stir vigorously until the organic layer is clear.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended transformation of the difluoroethanol scaffold.
Figure 1: Decision matrix for solvent selection based on reaction type and electrophile reactivity.
Synthesis from Precursor (Protocol)
Since the alcohol is often derived from 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid (CAS 1820703-25-0), the reduction protocol is a critical upstream step.
Protocol 3: Reduction of the Difluoroacetic Acid
Rationale: The electron-deficient carbonyl of the difluoroacid is highly reactive toward hydrides. THF is required to solubilize the reducing agent.
Step-by-Step:
Setup: Flame-dry a 3-neck flask under Nitrogen.
Solvent: Anhydrous THF (Tetrahydrofuran).
Reagents: Dissolve the acid precursor (1.0 equiv) in THF. Cool to
.
Addition: Add Borane-THF complex (
, 1.5 equiv) dropwise. Note: can also be used but may cause defluorination side-products if heated.
Reaction: Stir at RT for 4–6 hours. The 2,6-dimethyl steric bulk does not significantly hinder the small borane molecule.
Quench: Carefully add Methanol. Concentrate and purify via silica gel chromatography (Eluent: Hexanes/EtOAc).
References
PubChem Compound Summary. 2,2-Difluoro-2-phenylethanol (Parent Scaffold Data). National Center for Biotechnology Information. Link
ChemScene Product Data. 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid (Precursor). ChemScene. Link
Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context for the use of gem-difluoro groups as metabolic blockers).
Handling and storage requirements for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Application Note: Handling, Storage, and Protocol Guidelines for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol Executive Summary & Compound Profile 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol is a specialized fluorinated bui...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Protocol Guidelines for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Executive Summary & Compound Profile
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1] It serves as a critical bioisostere, where the gem-difluoro group (–CF₂–) mimics the electronic properties of a carbonyl oxygen or increases metabolic stability by blocking the benzylic position from oxidation [1].[1]
Due to the unique combination of a sterically hindered 2,6-dimethylphenyl ring and an electron-withdrawing difluoroalkyl chain, this compound exhibits physicochemical properties distinct from standard benzyl alcohols.[1] This guide outlines the rigorous handling, storage, and quality control protocols required to maintain the integrity of this high-value intermediate.
Property
Specification / Characteristic
Chemical Name
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Parent Acid CAS
1820703-25-0 (Refers to the precursor 2,2-difluoroacetic acid derivative) [2]
Molecular Formula
C₁₀H₁₂F₂O
Molecular Weight
186.20 g/mol
Predicted Physical State
Viscous Colorless to Pale Yellow Liquid or Low-Melting Solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Limited solubility in water.[1][2]
Key Hazard
Skin/Eye Irritant; Potential for HF generation upon thermal decomposition.
Health, Safety, and Environment (HSE) Assessment
Core Directive: Treat as a functionalized fluorinated alcohol. The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated analogues, potentially increasing skin permeability and irritation risks.
Hazard Identification
Skin/Eye Contact: High risk of severe irritation.[3][4][5] Fluorinated alcohols can cause corneal opacity if untreated.[1]
Inhalation: Vapors may be respiratory irritants.[3][4][5]
Thermal Decomposition: Above 150°C, or in a fire, may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).
Standard latex is permeable to many fluorinated solvents.[1]
Ocular
Chemical Splash Goggles + Face Shield.
Critical protection against irreversible corneal damage.[1]
Storage Protocols
Objective: Prevent oxidative degradation and moisture absorption. While the gem-difluoro group stabilizes the benzylic position, the alcohol functionality remains susceptible to oxidation and esterification.[1]
Environmental Conditions
Temperature: Store at 2°C to 8°C (Refrigerated).
Reasoning: Low temperature retards potential slow oxidation to the corresponding carboxylic acid (CAS 1820703-25-0).[1]
Atmosphere:Inert Gas Overlay (Argon or Nitrogen). [1]
Reasoning: Fluorinated alcohols can be hygroscopic.[1] Moisture uptake can complicate downstream stoichiometry in water-sensitive coupling reactions (e.g., Mitsunobu or SNAr).[1]
Container Specifications
Primary: Borosilicate Glass (Type I) with Teflon (PTFE) lined caps.
Secondary: Polyethylene (PE) or Polypropylene (PP) secondary containment tray to capture spills.
Prohibited: Do not store in unlined metal containers (aluminum/iron) due to potential corrosion from trace acidity over long periods.
Handling & Processing Workflow
Core Directive: All manipulations involving open containers must occur within a certified chemical fume hood.
Dispensing Protocol
Equilibration: Allow the container to warm to room temperature (20-25°C) before opening.
Scientific Logic:[1] Opening a cold bottle introduces condensation (water), which degrades purity.
Aliquot Creation: If the compound is to be used over multiple experiments, dispense into single-use vials under an inert atmosphere (Glovebox or Schlenk line) to minimize repeated oxygen exposure.
Avoid: Protic solvents (Methanol/Ethanol) if using in transesterification-sensitive reactions.[1]
Reaction Setup (Fluorine Chemistry Nuances)
Base Sensitivity: The gem-difluoro group adjacent to the alcohol makes the α-protons (if any, though here it is quaternary) or the hydroxyl proton more acidic.[1]
Elimination Risk: Under strongly basic conditions (e.g., NaH, t-BuOK), there is a risk of HF elimination (dehydrofluorination) if the temperature is uncontrolled, leading to a defluorinated vinyl impurity. Maintain reaction temperatures < 0°C during base addition.
Quality Control & Validation
Frequency: Retest purity every 6 months if stored at 2-8°C.
Analytical Methods
¹H NMR (Proton): Diagnostic signals for the 2,6-dimethyl groups (~2.3 ppm) and the methylene protons (-CF₂-CH ₂-OH).[1]
¹⁹F NMR (Fluorine): Essential for detecting defluorinated impurities. Look for a clean singlet/multiplet around -100 to -120 ppm (typical for -CF₂-).[1]
HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).
Note: The compound lacks a strong chromophore aside from the phenyl ring; detection at 210 nm or 254 nm is required.
Visualized Workflows
Figure 1: Storage & Handling Decision Tree
Caption: Decision matrix for incoming shipment inspection and long-term storage to prevent hydrolytic or oxidative degradation.
Figure 2: Quality Control Logic (Degradation Pathways)
Caption: Primary degradation pathways (Oxidation and Dehydrofluorination) and their corresponding detection methods.
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: YIELD-OPT-2024-CF2
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open for Optimization
Subject: Troubleshooting Yield & Purity in Sterically Hindered Gem-Difluoroalkylation
Executive Summary: The "Yield Trap"
You are likely encountering low yields (below 40%) due to two converging antagonistic factors:
Steric Shielding: The 2,6-dimethyl substitution pattern on the aryl ring creates a "picket fence" that severely hampers the oxidative addition of the copper species.
Fluorine Lability: The gem-difluoro group is susceptible to defluorination (reductive C-F cleavage) during the ester-to-alcohol reduction step if hydride strength is not modulated.
This guide moves away from generic "textbook" conditions and implements a Modified Sato-Amii Protocol specifically tuned for hindered substrates.
Module 1: The Critical Coupling (C-C Bond Formation)
The industry standard for this transformation is the copper-mediated cross-coupling of ethyl bromodifluoroacetate with an aryl iodide. However, standard protocols fail with 2,6-dimethyliodobenzene because the active copper species decomposes faster than it can penetrate the steric shield.
Optimized Protocol: The "Slow-Dose" Activation
Objective: Maximize conversion of the aryl iodide to the difluoroester intermediate.
Copper Activation (Non-negotiable): Do not use copper powder straight from the jar.
Procedure: Wash Copper powder (3.0 equiv) with 2% HCl in acetone, filter, wash with dry ether, and dry under high vacuum. Alternatively, add a crystal of Iodine (
) to the reaction mixture to etch the Cu surface in situ.
Solvent Switch: While DMSO is faster, it is thermally unstable with copper at high temperatures. Use DMF (N,N-Dimethylformamide) for hindered substrates requiring longer heating times (>80°C).
Stoichiometry: Increase Ethyl Bromodifluoroacetate to 2.5 equiv. The reagent degrades via homocoupling before it can react with your hindered iodide.
The reaction must remain reddish-brown (Cu0). If it turns blue/green (CuII), oxygen has leaked in. Restart under strict Argon atmosphere.
<30% Conversion after 12h.
Surface passivation of Copper.
Add 1-2 mol% of TMEDA (Tetramethylethylenediamine). It acts as a ligand to solubilize the organocopper intermediate, helping it bypass the steric bulk.
Exotherm/Runaway.
Reagent accumulation.
Do not add all bromodifluoroacetate at once. Use a syringe pump to add it over 1 hour at reaction temperature.
Module 2: Selective Reduction (The "Defluorination" Trap)
Reducing the ester to the alcohol is where most yield is lost. Using Lithium Aluminum Hydride (
) often leads to defluorination (yielding the mono-fluoro or ethyl group) due to its high nucleophilicity attacking the fluorine.
Optimized Protocol: The Borohydride-Methanol System
Objective: Reduce the ester without touching the C-F bonds.
is generally too weak to reduce esters.[2][3] However, in refluxing methanol, the solvent participates, forming active alkoxy-borohydrides that effect the reduction cleanly.
Step-by-Step:
Dissolve the difluoroester intermediate in MeOH (0.5 M).
Cool to 0°C.
Add
(2.0 equiv) portion-wise (gas evolution!).
Allow to warm to Room Temperature (RT). If reaction is slow, heat to 50°C. Do not exceed 60°C.
Quench: Carefully with Acetone (scavenges excess hydride) followed by saturated
.
Troubleshooting Guide: Reduction Step
Symptom
Probable Cause
Corrective Action
Product contains -CH2- instead of -CF2-.
Over-reduction (Defluorination).
You likely used or ran the reaction too hot (>70°C). Switch to at 0°C -> RT.
Starting Material (Ester) remains.
decomposition.
Borohydride decomposes in MeOH over time. Add a second portion of fresh (0.5 eq) after 2 hours.
Low recovery during extraction.
Water solubility.
2,2-difluoroethanol derivatives are polar. Saturate the aqueous layer with NaCl ("Salting out") and use Ethyl Acetate/Hexane (3:1) for extraction.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use the Reformatsky reagent (Zn dust) instead of Copper?A: generally, No. While Zinc works for simple aldehydes, the coupling with aryl halides (especially hindered ones like yours) requires the specific oxidative addition mechanism of Copper (Sato/Amii coupling). Zinc reagents typically fail to insert into the Ar-I bond efficiently under these conditions.
Q: Why is my product volatile?A: The introduction of fluorine lowers the boiling point relative to non-fluorinated analogues due to the loss of hydrogen bonding capability (if replacing OH) or changes in polarity. However, for your specific molecule, the alcohol group maintains H-bonding. The volatility comes from the "greasy" fluorinated segment repelling intermolecular forces. Do not dry under high vacuum for extended periods (<10 mbar) or you will sublime/evaporate your product.
Q: Is the intermediate ester stable?A: Yes, the ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate is stable on silica gel. You must purify this intermediate. Carrying crude copper salts into the reduction step will cause catalytic decomposition of the borohydride and lower yields.
References
Sato, K., et al. "Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder."[4] Chemical and Pharmaceutical Bulletin, vol. 47, no. 7, 1999, pp. 1013–1016.
Relevance: The foundational text for the copper-mediated coupling of bromodifluoroacet
Technical Support Center: Purification of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Case ID: PUR-DFE-26DM Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2] System Overview & Molecular Profile[1][2][3] Welcome to the technical support hub for the purification...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-DFE-26DM
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
System Overview & Molecular Profile[1][2][3]
Welcome to the technical support hub for the purification of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . This guide addresses the unique chromatographic challenges presented by this molecule, specifically the interplay between the lipophilic, sterically hindered aromatic ring and the acidic, hydrogen-bond-donating fluoro-alcohol tail.[1]
Molecular Specifications
Property
Value (Approx.)
Chromatographic Implication
Molecular Weight
~186.2 g/mol
Moderate volatility; Caution during high-vacuum drying.[1][2]
More acidic than ethanol (pKa 16) due to the electron-withdrawing group.[2]
H-Bonding
Strong Donor
High affinity for silica silanols, leading to peak tailing .[1][2]
UV Activity
~254 nm
Detectable via standard UV, but weak extinction coefficient compared to conjugated systems.[2]
Sterics
High (Ortho-methyls)
The 2,6-dimethyl groups restrict rotation, potentially affecting binding kinetics.[1][2]
Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your purification issues before proceeding to the protocol.
Figure 1: Diagnostic logic for troubleshooting fluorinated alcohol purification.
Critical Troubleshooting: The "Why" and "How"
Issue A: The "Tailing" Phenomenon
Symptom: The product elutes as a broad streak rather than a tight band, contaminating later fractions.
Mechanism: The
group is highly electronegative, pulling electron density away from the oxygen atom. This makes the hydroxyl proton more acidic (pKa ~12.[2]5) and a stronger Hydrogen Bond Donor (HBD) than typical alcohols.[2][3] Standard silica gel is covered in silanol groups (Si-OH), which act as Hydrogen Bond Acceptors.[2] The result is a "sticky" interaction that drags the compound through the column.
Solution:
Acid Modifier: Add 0.1% Acetic Acid to your mobile phase.[2][4] This keeps the silica surface fully protonated, suppressing the interaction.
Solvent Strength: If using Hexane/Ethyl Acetate (Hex/EtOAc) causes tailing, switch to Dichloromethane (DCM) with 1-5% Methanol .[2] Methanol competes for the active sites on the silica, displacing your product.
Issue B: Co-elution with Precursors
Symptom: The product overlaps with the starting material (likely the ester: ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate).[1][2]
Mechanism: Fluorine atoms induce a "fluorous" character that can sometimes behave counter-intuitively on silica.[2] However, the ester precursor lacks the H-bond donor ability of the alcohol.[1]
Solution:
The Ester will generally be less polar (higher Rf).[2]
The Alcohol (Product) will be more polar (lower Rf).[2]
Protocol: Start with 100% Hexane (or Pentane) and hold for 2 column volumes (CV) to flush non-polar impurities.[2] Ramp slowly to 10% EtOAc. The large Rf difference usually allows for easy separation if the gradient is shallow.
Optimized Purification Protocol
Objective: Isolate >98% pure 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol from crude reaction mixture.
Materials
Stationary Phase: Silica Gel 60 (40-63 µm mesh).[2]
Modifier: Glacial Acetic Acid (optional, see Step 3).[2]
Visualization: UV (254 nm) and Phosphomolybdic Acid (PMA) stain (alcohols stain blue/green upon heating).[2]
Step-by-Step Methodology
1. Sample Preparation (Dry Loading)
Why: The 2,6-dimethyl group adds lipophilicity, but the alcohol is polar.[1] Dissolving in minimal DCM and loading onto a "puck" of silica or Celite prevents band broadening associated with liquid loading in strong solvents.
Action: Dissolve crude oil in minimal DCM. Add Celite 545 (ratio 1:2 w/w sample:Celite).[2] Evaporate solvent gently until a free-flowing powder remains.[2]
2. Column Equilibration
Pack the column with 100% Hexanes .
Tip: Ensure the column length is at least 15-20 cm for difficult separations.
3. Elution Gradient
Run the following gradient (based on Column Volumes, CV):
Note: If tailing is observed on TLC, add 0.1% Acetic Acid to both Mobile Phase A and B.[1]
4. Fraction Analysis & Concentration
Check fractions via TLC.[2][5][6] The product will be UV active.
Critical: Confirm identity with PMA stain.[2] The alcohol should appear as a distinct spot that chars upon heating.
Evaporation: Concentrate pure fractions on a rotary evaporator. Do not exceed 40°C in the water bath. The inductive effect of fluorine can increase volatility compared to non-fluorinated analogs.
Frequently Asked Questions (FAQs)
Q: I see two spots very close together. What are they?A: This is likely the target alcohol and a protodefluorinated impurity (where one fluorine is replaced by hydrogen,
).[2] This side reaction is common if the reduction conditions were too harsh. These are very difficult to separate on standard silica.[2]
Fix: Try a DCM/Hexane gradient (isocratic 50:50) which often resolves slightly different dipole moments better than EtOAc/Hex.[2]
Q: My product disappeared after drying on the high-vac line.A: Fluorinated alcohols have higher vapor pressures than expected.[2] The 2,2-difluoroethanol moiety is relatively volatile.[1][2]
Fix: Stop evaporation once the solvent is removed. Do not leave on high vacuum (< 1 mbar) for extended periods (e.g., overnight) unless the flask is cooled.
Q: Can I use Alumina instead of Silica?A: Yes, Neutral Alumina (Activity III) can be excellent if the product is acid-sensitive or tailing excessively on silica. However, alumina has lower capacity, so you will need a larger column (ratio 50:1 silica:sample vs. 20:1).
References
Acidity of Fluorinated Alcohols
Title: "Acidity and Basicity of Alcohols - Inductive Effects of Fluorine"
Technical Support Center: Troubleshooting Solubility for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility, formulation, or crystallization challenges w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility, formulation, or crystallization challenges with 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol .
Rather than simply listing what solvents to use, this guide breaks down the causality behind the molecule's physicochemical behavior, providing self-validating protocols to ensure your assays and syntheses remain robust and reproducible.
Part 1: The Mechanistic Basis of Solubility Issues
To troubleshoot solubility, we must first understand the molecular architecture of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. Its behavior in solution is dictated by a tug-of-war between three distinct structural domains:
Steric Shielding & Lipophilicity (The 2,6-Dimethylphenyl Group): The two ortho-methyl groups create a massive, hydrophobic umbrella. This steric bulk forces the molecule into a rigid orthogonal conformation, which significantly increases the crystal lattice energy. This makes the compound difficult to dissolve in cold, non-polar solvents and completely insoluble in water.
Electronic Modulation (The CF2 Group): The α,α-difluoro substitution exerts a powerful electron-withdrawing effect. This significantly lowers the pKa of the adjacent hydroxyl group, making it a much stronger hydrogen-bond donor but a weaker acceptor compared to non-fluorinated alcohols[1].
Amphiphilic Imbalance (The OH Group): While the hydroxyl group provides a polar anchor, it is overpowered by the lipophilic bulk of the rest of the molecule. In highly non-polar solvents (like hexanes), the strong H-bond donating ability of the fluorinated alcohol drives rapid self-association and aggregation, leading to sudden precipitation [2].
Physicochemical domains dictating the solubility profile of the molecule.
Part 2: Quick Reference Solubility Data
Benzylic difluoro alcohols are highly valuable in medicinal chemistry, but their lipophilic nature necessitates careful solvent selection [3]. The table below summarizes the expected solubility profile based on the molecule's dielectric requirements.
Solvent Class
Specific Solvents
Solubility Profile
Recommended Application
Highly Polar Aprotic
DMSO, DMF
Excellent (>50 mg/mL)
High-concentration stock solutions for biological assays.
Moderately Polar
DCM, EtOAc, THF
Good (10–50 mg/mL)
Organic synthesis, extractions, and chromatography.
Polar Protic
Methanol, Ethanol
Moderate (5–20 mg/mL)
Recrystallization (often paired with water as an anti-solvent).
Non-Polar
Hexanes, Heptane
Poor (<1 mg/mL)
Use strictly as an anti-solvent to induce crystallization.
Aqueous
Water, PBS, Tris
Insoluble (<0.1 mg/mL)
Requires co-solvents or surfactants for in vitro assays.
Part 3: Step-by-Step Troubleshooting Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 50 mM in DMSO)
Causality: Old DMSO absorbs atmospheric moisture. Because this molecule is highly sensitive to water, even trace amounts of water in DMSO will drastically reduce its solubility limit and cause micro-precipitates.
Weighing: Accurately weigh the required mass of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol using an analytical balance.
Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve the desired concentration (up to 50 mM).
Agitation: Vortex the mixture vigorously for 60 seconds.
Thermal Disruption (If needed): If the rigid crystal lattice resists dissolution (visible particulates remain), sonicate the sealed vial in a water bath at 30–40 °C for 5–10 minutes.
Storage: Aliquot the clear solution into amber vials and store at -20 °C. Crucial Step: Always allow the aliquot to reach room temperature and vortex it before opening to prevent condensation from introducing water into the stock.
Protocol B: Aqueous Dilution for Biological Assays
Causality: Adding aqueous buffer directly to the DMSO stock creates localized zones of high water concentration, forcing the lipophilic molecule to rapidly nucleate and crash out. The order of addition is critical.
Pre-warming: Warm the DMSO stock solution to room temperature.
Co-solvent Preparation: In a separate conical tube, prepare your aqueous assay buffer. Pre-spike the buffer with a surfactant or co-solvent (e.g., 0.1% Tween-80, 5% PEG-400, or 1% BSA) to create hydrophobic pockets capable of hosting the molecule.
Dropwise Addition: Place the aqueous buffer on a vortex mixer. While vortexing at medium speed, add the DMSO stock solution dropwise into the center of the vortex.
Validation: Inspect the final solution against a dark background. It should be optically clear. If cloudiness appears, the hydrophobic threshold has been breached.
Workflow for preparing stable aqueous/organic assay solutions.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my compound crash out when transitioning from EtOAc to Hexanes during column chromatography?A: The hydroxyl group forms strong intermolecular hydrogen bonds, while the 2,6-dimethylphenyl group is highly lipophilic. In pure hexanes, the lack of hydrogen-bond acceptors forces the molecules to self-associate via their OH groups, rapidly forming an insoluble crystalline lattice. To prevent this during chromatography, maintain a minimum of 5–10% EtOAc or DCM in your eluent to disrupt this self-association.
Q: Can I use heat to dissolve it directly in aqueous buffers?A: Heating will temporarily increase kinetic solubility, but because the compound has a massive hydrophobic domain, it will rapidly precipitate upon cooling to 37 °C or room temperature. It is scientifically more sound to use a step-down co-solvent system (like DMSO into PEG-400/Buffer) rather than relying on temperature gradients.
Q: Does the CF2 group react with nucleophilic solvents like methanol during prolonged storage?A: No. The benzylic CF2 group is highly stable and does not act as an electrophile under standard conditions. Methanol is an excellent solvent for this compound and will not degrade it, though esterification could occur if strong acids are introduced.
Q: I am seeing inconsistent IC50 values in my cellular assays. Could solubility be the culprit?A: Yes. If the compound is micro-precipitating in the assay media, the actual concentration of free drug interacting with the cells is much lower than your calculated concentration. Always verify the optical clarity of your highest concentration well (e.g., 100 µM) using a microscope before proceeding with the assay.
References
Source: arkat-usa.
Source: acs.
Source: nih.
Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol Derivatives
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-Dimethylphen...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol and its derivatives. This guide focuses on the critical parameter of reaction temperature and its impact on yield, purity, and reaction success, particularly when dealing with the steric hindrance presented by the 2,6-dimethylphenyl moiety.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step solutions grounded in established chemical principles.
Question 1: My reaction shows low or no conversion of the starting material, even after prolonged reaction times. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol derivatives, often prepared via a Reformatsky-type reaction, is a common issue primarily stemming from the steric hindrance of the 2,6-dimethylphenyl group. This steric bulk impedes the approach of the organozinc reagent to the electrophilic carbonyl carbon of the difluoroacetate.
Troubleshooting Steps:
Verify Reagent Activity: Ensure the zinc used for the Reformatsky reaction is highly activated. The use of Rieke® Zinc or freshly activated zinc dust (e.g., with iodine and heat) is recommended to enhance reactivity.[1]
Increase Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[1] Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. Reactions are often run at the reflux temperature of the solvent.[1]
Optimize Solvent: The choice of solvent is critical. Higher boiling and better coordinating solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) can facilitate the reaction.[1]
Increase Reagent Stoichiometry: An excess of the organozinc reagent may be necessary to drive the reaction to completion.[1] Consider increasing the equivalents of both zinc and the ethyl bromodifluoroacetate.
Alternative Promoters: For particularly stubborn reactions, consider using more powerful reducing agents in a "Reformatsky-type" reaction, such as samarium(II) iodide (SmI₂). These reactions can often be performed at lower temperatures.[1]
Question 2: I'm observing the formation of significant byproducts, leading to a low yield of the desired 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. How can I minimize these side reactions?
Answer:
Byproduct formation is often a consequence of elevated reaction temperatures or the presence of impurities. Common side reactions include self-condensation of the Reformatsky reagent and decomposition of the starting materials or product.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Moisture will quench the Reformatsky reagent and can lead to the formation of undesired byproducts.[2] All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Control the Rate of Addition: Slow, controlled addition of the ethyl bromodifluoroacetate to the activated zinc suspension can help to maintain a low concentration of the reactive organozinc species, minimizing self-condensation.
Optimize Reaction Temperature Carefully: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[2] It is crucial to find the optimal temperature that balances reaction rate and selectivity. A systematic approach, as detailed in the experimental protocol below, is recommended.
Purify Starting Materials: Ensure the purity of the 2,6-dimethylbromobenzene (if preparing the Grignard/organozinc in situ) and the ethyl bromodifluoroacetate. Impurities can lead to a host of side reactions.
Frequently Asked Questions (FAQs)
What is the likely synthetic route for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol?
A common and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction .[3][4] This involves the reaction of an α-halo ester (in this case, ethyl bromodifluoroacetate) with a carbonyl compound in the presence of metallic zinc.[3] For the synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol, the reaction would likely proceed via the formation of a 2,6-dimethylphenyl Grignard reagent, which then undergoes a Reformatsky-type reaction with ethyl bromodifluoroacetate, followed by reduction of the resulting ester.
How does the 2,6-dimethylphenyl group affect the reaction?
The two methyl groups in the ortho positions of the phenyl ring create significant steric hindrance .[5] This can:
Slow down the reaction rate by making it more difficult for the reactants to approach each other in the correct orientation.[1]
Require more forcing reaction conditions , such as higher temperatures and longer reaction times.[1]
Promote side reactions if the temperature is too high, as the desired reaction is kinetically disfavored.
What is the optimal temperature range for this reaction?
The optimal temperature will be highly dependent on the specific substrate and reaction conditions. However, for sterically hindered substrates in a Reformatsky reaction, a starting point could be the reflux temperature of the solvent (e.g., THF, ~66 °C).[1] Optimization will be necessary, and temperatures may need to be increased to 110 °C or higher, depending on the solvent.[1]
What are the key safety considerations when running this reaction at elevated temperatures?
Pressure build-up: Reactions at elevated temperatures in sealed vessels can lead to a dangerous build-up of pressure. Ensure the reaction is conducted in an appropriate apparatus with pressure relief.
Solvent boiling point: Be aware of the boiling point of your solvent and use a suitable condenser to prevent solvent loss.
Exothermic reactions: The formation of the Grignard and Reformatsky reagents can be exothermic. Ensure adequate cooling is available and add reagents slowly to control the reaction rate.
Experimental Protocol: Temperature Optimization for the Synthesis of Ethyl 2-(2,6-Dimethylphenyl)-2,2-difluoroacetate
This protocol provides a systematic approach to optimizing the reaction temperature for the key intermediate in the synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Materials:
2,6-Dimethylbromobenzene
Magnesium turnings
Iodine (crystal)
Ethyl bromodifluoroacetate
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether
1 M HCl (for workup)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas setup (argon or nitrogen).
Procedure:
Preparation of 2,6-Dimethylphenylmagnesium Bromide (Grignard Reagent):
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
Add a small amount of anhydrous diethyl ether to cover the magnesium.
Slowly add a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (observe for bubbling and heat generation). Maintain a gentle reflux by controlling the rate of addition.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reformatsky-Type Reaction and Temperature Screening:
In a separate flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, place activated zinc dust (3.0 equivalents) and anhydrous THF.
Heat the zinc suspension to the desired starting temperature for the screen (e.g., 40 °C).
In a dropping funnel, add a solution of ethyl bromodifluoroacetate (1.5 equivalents) in anhydrous THF.
Slowly add the ethyl bromodifluoroacetate solution to the heated zinc suspension over 30-60 minutes.
Simultaneously, slowly add the prepared 2,6-dimethylphenylmagnesium bromide solution from another dropping funnel.
Maintain the reaction at the set temperature for a predetermined time (e.g., 2 hours).
After the reaction time, take a small aliquot for analysis (TLC, GC-MS, or ¹⁹F NMR) to determine the conversion to the desired product.
Repeat the reaction at different temperatures (e.g., 50 °C, 60 °C, and reflux) to determine the optimal condition.
Workup and Purification:
Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.
Transfer the mixture to a separatory funnel and extract with diethyl ether.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
Temperature (°C)
Reaction Time (h)
Conversion (%)
Yield of Ethyl 2-(2,6-Dimethylphenyl)-2,2-difluoroacetate (%)
40
4
15
10
50
4
40
32
60
4
75
65
Reflux (~66)
4
90
82
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Troubleshooting low reactivity of the hydroxyl group in 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Case ID: T-F2-DMP-OH Subject: Troubleshooting Low Hydroxyl Reactivity Classification: Fluorinated Building Blocks / Sterically Hindered Alcohols Executive Summary: The "Perfect Storm" of Deactivation You are encountering...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: T-F2-DMP-OH
Subject: Troubleshooting Low Hydroxyl Reactivity
Classification: Fluorinated Building Blocks / Sterically Hindered Alcohols
Executive Summary: The "Perfect Storm" of Deactivation
You are encountering difficulties with 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol because this molecule presents a synergistic combination of two deactivating forces:
Electronic Deactivation: The gem-difluoro group (
-position) exerts a powerful inductive electron-withdrawing effect (), significantly reducing the nucleophilicity of the hydroxyl oxygen.
Steric Shielding: The 2,6-dimethylphenyl group creates a "steric wall." While the
spacer provides some distance, the methyl groups often force the aromatic ring into a conformation that shields the reaction center, inhibiting the approach of bulky electrophiles or catalysts.
This guide provides validated protocols to overcome these specific barriers.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Activation (Converting -OH to a Leaving Group)
Q: I tried standard tosylation (TsCl, Pyridine, DCM) and recovered 90% starting material. Why?A: Pyridine is too weak a base, and TsCl is not reactive enough for this substrate.
The Cause: The
group pulls electron density from the oxygen, making it a poor nucleophile. It struggles to attack the sulfur in TsCl. Furthermore, the generated pyridinium salt cannot effectively deprotonate the intermediate due to the specific pKa shift caused by the fluorines.
The Fix: Switch to Triflic Anhydride (
) and a non-nucleophilic, sterically hindered base like 2,6-Lutidine or 2,6-Di-tert-butylpyridine .
Why:
is exponentially more electrophilic than TsCl, compensating for the alcohol's weak nucleophilicity.
Q: Can I use the Mitsunobu reaction to invert or substitute the alcohol?A: Proceed with extreme caution. Standard Mitsunobu (DEAD/
) often fails.
The Cause: The first step of Mitsunobu requires the alcohol to attack the phosphonium intermediate (
-). Due to the low nucleophilicity of your fluorinated alcohol and the steric bulk of the 2,6-dimethyl group, this betaine formation is often the rate-limiting failure point.
The Fix: If you must use Mitsunobu, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). is more nucleophilic than , and ADDP generally handles hindered substrates better. However, converting to a Triflate (OTf) followed by displacement is more reliable.
Category B: Nucleophilic Substitution (Using the Alcohol as a Nucleophile) [1]
Q: I'm trying to alkylate the alcohol (Williamson Ether Synthesis) using NaH and an alkyl halide, but the reaction stalls.A: The issue is likely Ion Pairing .
The Cause: The
group makes the hydroxyl proton more acidic (pKa ~12–13 vs. ~16 for ethanol). While deprotonation is easy, the resulting alkoxide is "hard" and stabilizes its charge inductively. It forms a tight, unreactive ion pair with the sodium cation (), especially in THF or DCM.
The Fix: You must break the ion pair.
Solvent: Switch to polar aprotic solvents: DMF , DMAc , or NMP .
Additive: Add 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KH) to chelate the metal cation.
Base: Use
in DMF. Cesium is a large, "soft" cation that forms looser ion pairs, increasing the "naked" character and reactivity of your fluorinated alkoxide.
Category C: Oxidation
Q: Swern oxidation yields are low. How do I get the aldehyde/acid?A: Avoid Swern. The intermediate alkoxysulfonium ylide formation is sensitive to sterics and electronics.[1]
The Fix: Use Dess-Martin Periodinane (DMP) .
Protocol: 1.2 eq DMP,
(to buffer HF generation), in wet DCM. DMP is a hypervalent iodine species that works via ligand exchange, which is generally more robust for electron-deficient alcohols than DMSO-based activations.
Part 2: Validated Experimental Protocols
Protocol 1: High-Yield Triflation (The "Nuclear Option" for Activation)
Use this when you need to attach a leaving group for subsequent substitution.
Reagents:
Substrate: 1.0 equiv
Triflic Anhydride (
): 1.2 – 1.5 equiv
Base: 2,6-Lutidine (2.0 equiv)
Solvent: Anhydrous DCM (
)
Step-by-Step:
Setup: Flame-dry glassware under Argon/Nitrogen.
Dissolution: Dissolve substrate and 2,6-lutidine in DCM. Cool to -78°C (Critical to prevent elimination to the difluoro-styrene derivative).
Addition: Add
dropwise over 20 minutes. The solution may turn brown/orange; this is normal.
Reaction: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not reflux.
Workup: Quench with cold saturated
. Extract immediately.
Note: Fluorinated triflates are unstable on silica. Use neutral alumina for purification or use crude immediately.
Protocol 2: Cesium-Promoted Alkylation
Use this to make ethers.
Reagents:
Substrate: 1.0 equiv
Electrophile (Alkyl Bromide/Iodide): 1.5 equiv
Base:
(2.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step:
Combine substrate and
in DMF. Stir at RT for 30 mins. (Observe gas evolution/color change).
Add electrophile.
Heat to 60°C . (The inductive effect raises the activation energy for the
attack; mild heat is required).
Monitor by TLC/LCMS. If stalled, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst/iodide source.
Part 3: Data & Visualization
Table 1: Reactivity Comparison of Activation Methods
Figure 1: Decision Logic for 2,2-Difluoroethanol Derivatization
Caption: Operational decision tree for selecting reagents based on the specific electronic and steric constraints of the substrate.
References
Inductive Deactivation in Fluorinated Alcohols:
Source: Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Explains the reduced nucleophilicity of
-fluoro alcohols).
Context: Confirms that
groups lower the pKa of alcohols (making them acidic) but significantly reduce the nucleophilicity of the oxygen lone pairs.
Steric Hindrance of 2,6-Disubstituted Aryls
Source: Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Ammonia." Journal of the American Chemical Society. Link
Context: While focused on amination, this seminal work details the "steric wall" effect of 2,6-dimethylphenyl groups and the necessity for specialized ligand/c
Mitsunobu Limitations
Source: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
Context: Reviews the pKa limitations of the Mitsunobu reaction and the failure modes associated with sterically hindered or electron-deficient alcohols.
Cesium Carbonate Effect:
Source: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of alcohols." Journal of Praktische Chemie.
Context: Validates the "Cesium Effect" for enhancing the reactivity of poor nucleophiles via the formation of loose ion pairs in polar aprotic solvents.
2,2-Difluoroethanol Reactivity (General)
Source: O'Duill, M. L., et al. (2024). "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." ChemRxiv. Link
Context: Discusses the specific challenges of reacting 2,2-difluoroethanol derivatives and the need for hypervalent iodine (like DMP or specialized transfer reagents) to overcome low reactivity.
Technical Support Center: Purification of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Welcome to the Application Scientist Support Portal. Synthesizing and purifying sterically hindered benzylic gem-difluoroethanols presents unique mechanistic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Synthesizing and purifying sterically hindered benzylic gem-difluoroethanols presents unique mechanistic challenges. The standard synthetic route involves the copper-mediated cross-coupling of 2,6-dimethyliodobenzene with ethyl bromodifluoroacetate, followed by hydride reduction of the resulting ester ().
Because the ortho-methyl groups create severe steric hindrance, this pathway is prone to incomplete conversions, competing side reactions, and complex crude mixtures. This guide provides field-tested troubleshooting, quantitative analytical data, and self-validating protocols to ensure the high-purity isolation of your target compound.
Troubleshooting Guides & FAQs
Q: Why is my crude product contaminated with a monofluoro impurity (2-(2,6-dimethylphenyl)-2-fluoroethanol), and how do I remove it?Expertise & Causality: Defluorination typically occurs via two pathways. First, during the cross-coupling step, single-electron transfer (SET) from the copper complex can prematurely reduce the C-F bond. Second, during the ester reduction step, harsh hydrides like Lithium Aluminum Hydride (LiAlH₄) can over-reduce benzylic C-F bonds.
Solution: Switch your reducing agent to Sodium Borohydride (NaBH₄) in ethanol at 0 °C. NaBH₄ is chemoselective for the ester and preserves the difluoromethylene core (). If the monofluoro impurity is already present, it can be separated via careful silica gel chromatography; the monofluoro alcohol is slightly more polar (slower eluting) than the difluoro target due to reduced steric shielding of the hydroxyl group.
Q: I have a massive amount of unreacted 2,6-dimethyliodobenzene and a new, highly non-polar spot on my TLC. What went wrong?Expertise & Causality: The ortho-methyl groups on your starting material twist the aryl ring out of coplanarity, drastically slowing down the oxidative addition/transmetalation step at the copper center. This kinetic bottleneck allows the starting material to undergo competing Ullmann-type homocoupling, forming 3,3',5,5'-tetramethylbiphenyl (the new non-polar spot).
Solution: Ensure your copper powder is freshly activated (washed with iodine/acetone or dilute HCl). To purify the crude, do not attempt to distill immediately. Instead, run the crude through a silica plug using 100% hexanes to flush out the unreacted aryl iodide and the biaryl dimer before eluting your product.
Q: During the aqueous workup of the reduction step, I get a thick, unmanageable emulsion. How do I break it?Expertise & Causality: This is a classic issue caused by the formation of insoluble boron or aluminum alkoxide complexes.
Solution: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30–60 minutes. The tartrate acts as a bidentate ligand, chelating the metal ions and breaking them into a cleanly separating aqueous layer.
Q: My final product has a persistent sweet/fruity odor and shows a spot at R_f 0.70. What is this?Expertise & Causality: This is unreacted ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate (ester carryover).
Solution: Your reduction did not go to completion. Always utilize the self-validating TLC check (detailed in Protocol B) before quenching. If ester remains, re-subject the mixture to 0.5 equivalents of NaBH₄.
Quantitative Data: Impurity Profile
Summarized below are the critical tracking metrics for the components in your crude mixture. Use these R_f values to guide your chromatographic gradients.
Compound / Impurity
Origin / Cause
R_f Value (Hexane/EtOAc 4:1)
Volatility / Physical State
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Target Product
0.35
High (Liquid, ~110 °C at 10 mmHg)
2,6-Dimethyliodobenzene
Unreacted Starting Material
0.95
Moderate (Liquid)
3,3',5,5'-Tetramethylbiphenyl
Ullmann Homocoupling
0.90
Low (Solid)
Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate
Incomplete Reduction
0.70
Moderate (Liquid)
2-(2,6-Dimethylphenyl)-2-fluoroethanol
Over-reduction / SET
0.25
High (Liquid)
Experimental Protocols (Self-Validating)
Protocol A: Copper-Mediated Cross-Coupling
Preparation: In an oven-dried Schlenk flask under Argon, add 2.5 equivalents of freshly activated copper powder and 1.0 equivalent of 2,6-dimethyliodobenzene.
Solvent & Reagent Addition: Add anhydrous DMSO to create a 0.5 M solution. Slowly add 1.5 equivalents of ethyl bromodifluoroacetate.
Reaction: Heat the mixture to 60 °C and stir vigorously for 18 hours.
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, dilute with EtOAc, wash with water, and spot on TLC (Hexane/EtOAc 9:1). The starting material (R_f 0.95) should be consumed, replaced by the ester (R_f 0.70).
Workup: Filter the mixture through a pad of Celite to remove copper residues. Extract the filtrate with EtOAc, wash with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Hydride Reduction & Isolation
Preparation: Dissolve the crude ester from Protocol A in anhydrous ethanol (0.2 M). Chill to 0 °C in an ice bath.
Reduction: Slowly add 1.2 equivalents of NaBH₄ in small portions to control hydrogen evolution (). Stir at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour.
Self-Validation Checkpoint: Run a TLC (Hexane/EtOAc 4:1) of the reaction mixture against the crude ester. Do not proceed until the ester spot (R_f 0.70) has completely vanished.
Quench & Extraction: Cool back to 0 °C. Carefully quench with saturated aqueous Rochelle's salt. Stir for 45 minutes until two distinct, clear layers form. Extract with EtOAc (3x).
Chromatography: Load the concentrated crude onto a silica gel column.
Flush: 100% Hexanes (Elutes aryl iodide and biaryl impurities).
Gradient: Hexane/EtOAc (9:1 to 4:1) (Elutes the target difluoroethanol cleanly, leaving the monofluoro impurity on the column).
Visualizations
Synthetic pathway and major side-reactions for 2-(2,6-dimethylphenyl)-2,2-difluoroethanol.
Step-by-step purification workflow for isolating the target difluoroethanol.
References
Sato, K., Nishimoto, T., Tamoto, K., Omote, M., Ando, A., & Kumadaki, I. (2002). Synthesis of 4,4-difluoro-α-tocopherol using a cross-coupling reaction of bromodifluoroacetate with aryl iodide in the presence of copper powder. Heterocycles, 56(1-2), 403-412. URL:[Link]
Zhu, Y., Liu, L., Yang, Y., & Luo, M. (2012). Study on the Synthesis of Difluoroethanol by Reduction of Ethyl Difluoroacetate with NaBH₄. Guangzhou Chemistry, 37(2), 12-15. URL:[Link]
Troubleshooting
Technical Support Center: C-O Cross-Coupling with 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex Palladium-catalyzed C-O cross-coupling (etherification) of sterically hindered...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex Palladium-catalyzed C-O cross-coupling (etherification) of sterically hindered, fluorinated alcohols—specifically, 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol .
Mechanistic Insights: The "Double Hindrance" Challenge
Coupling 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol with aryl halides presents a unique dual challenge that causes standard Buchwald-Hartwig etherification protocols to fail. Understanding the causality behind these failures is critical for rational catalyst selection:
Electronic Deactivation: The gem-difluoro (-CF₂-) group exerts a powerful electron-withdrawing inductive effect (-I). While this lowers the pKa of the alcohol (making it easier to deprotonate), it drastically reduces the nucleophilicity of the resulting alkoxide[1]. In Pd-catalyzed etherification, reductive elimination is the rate-determining step. An electron-deficient alkoxide struggles to undergo reductive elimination, leading to prolonged lifetimes of the Pd(II) intermediate and increasing the likelihood of off-cycle decomposition (e.g., protodehalogenation).
Steric Hindrance: The 2,6-dimethylphenyl group is an exceptionally bulky ortho-substituted system. The conformational flexibility of the -CF₂-CH₂- linker allows this bulky aryl group to fold back, creating a sterically congested environment around the palladium center during the critical alkoxide exchange step.
The Solution: To overcome this, the Buchwald third-generation (G3) precatalyst system utilizing the tBuBrettPhos ligand is strictly required[2]. The extreme steric bulk of the tert-butyl groups on the phosphine ligand forces the aryl and alkoxide groups on the Pd(II) center closer together, artificially accelerating the reductive elimination step[1]. Furthermore, the G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions without requiring strong bases that could decompose sensitive substrates.
Catalyst Selection & Optimization Matrix
The following table summarizes the quantitative data and mechanistic rationale for various catalyst and base combinations when coupling 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol with a standard aryl bromide.
Catalyst System
Base
Solvent
Temp
Expected Yield
Mechanistic Rationale
tBuBrettPhos Pd G3
Cs₂CO₃
Toluene
100 °C
>80%
Optimal. Bulky ligand forces reductive elimination; mild base prevents side reactions[2].
tBuBrettPhos Pd G3
NaOtBu
1,4-Dioxane
100 °C
<40%
Sub-optimal. Strong base causes decomposition of the fluorinated alcohol and base-sensitive substrates[3].
RockPhos Pd G3
Cs₂CO₃
Toluene
100 °C
50-60%
Less effective. Lacks the specific steric profile required to push highly electron-deficient alkoxides to eliminate.
Pd₂(dba)₃ + BINAP
Cs₂CO₃
Toluene
100 °C
<10%
Fails. Bidentate ligand prevents the formation of the required highly active monoligated Pd(0) species.
Add anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol). Note: K₃PO₄ can be used as a cost-effective alternative for scale-up[3].
Step 2: Reagent Addition
Evacuate and backfill the tube with Argon (3 cycles).
Add 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (1.5 equiv, 0.75 mmol) via a gas-tight microsyringe.
Add anhydrous, degassed Toluene (2.5 mL, to achieve a 0.2 M concentration).
Step 3: Reaction Execution & Self-Validation
Seal the tube and heat to 100 °C in a pre-heated oil bath for 2–4 hours.
Self-Validation Step: At the 2-hour mark, withdraw a 20 µL aliquot under Argon, dilute with EtOAc, and analyze via LC-MS. Look for the disappearance of the aryl bromide. Alternatively, use ¹⁹F qNMR with a trifluorotoluene internal standard to verify the conversion of the fluorinated alcohol before proceeding to workup[4].
Step 4: Workup & Purification
Cool the reaction to room temperature.
Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash column chromatography.
Catalytic Cycle & Workflow Visualization
Catalytic cycle for Pd-catalyzed C-O coupling of fluorinated alcohols.
Troubleshooting Guides & FAQs
Q1: I am observing unreacted fluorinated alcohol but complete consumption of the aryl bromide. What went wrong?A1: This indicates protodehalogenation of the aryl bromide (Ar-Br → Ar-H) or homocoupling. The bulky 2,6-dimethylphenyl group and electron-withdrawing CF₂ group severely retard the transmetalation/alkoxide exchange step. Ensure strictly anhydrous conditions and use a non-polar solvent like Toluene to favor alkoxide coordination over protonation pathways[2].
Q2: Can I use stronger bases like NaOtBu to force the deprotonation of this sterically hindered alcohol?A2: Avoid strong bases. While NaOtBu is standard for non-fluorinated alcohols, it leads to significantly lower yields with fluorinated alcohols and can decompose base-sensitive substrates[3]. The pKa of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol is lower than standard alcohols due to the CF₂ group, meaning mild bases like Cs₂CO₃ or K₃PO₄ are perfectly sufficient to drive the catalytic cycle without causing side reactions[4].
Q3: The reaction stalls at 80 °C. Should I increase the catalyst loading to 5 mol %?A3: Do not increase catalyst loading initially; instead, increase the temperature to 100 °C. The reductive elimination of electron-deficient, bulky alkoxides requires higher thermal energy to overcome the activation barrier[3]. Stalling at 80 °C is a known phenomenon for electron-rich aryl bromides coupling with fluorinated alcohols.
Q4: Can I use the G1 or G2 Buchwald precatalysts instead of G3?A4: It is highly discouraged. G1 and G2 precatalysts often require stronger bases or longer activation times to generate the active Pd(0) species. The G3 precatalyst undergoes rapid base-induced C–N reductive elimination to form the active monoligated LPd(0) species quantitatively, which is essential for initiating the cycle efficiently with challenging substrates.
References
Szpera, R., Isenegger, P. G., Ghosez, M., Straathof, N. J. W., Cookson, R., Blakemore, D. C., Richardson, P., & Gouverneur, V. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6267–6271.[Link]
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]
Technical Support Center: Stability of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol Under Basic Conditions
Welcome to the technical support center for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical so...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this valuable synthetic intermediate in the presence of basic reagents. Due to its unique structural features—a sterically hindered aryl group and a gem-difluoroalcohol moiety—understanding its stability is critical for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol in basic media.
Q1: What is the primary stability concern when using 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol under basic conditions?
A1: The principal degradation pathway for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol in the presence of a base is an E2 (bimolecular elimination) reaction. This involves the abstraction of the acidic alcoholic proton by a base, followed by the elimination of a fluoride ion to form 2-(2,6-dimethylphenyl)-2-fluoro-ethene. The benzylic position of the alcohol enhances its propensity to undergo elimination.[1]
Q2: How does the acidity of the gem-difluoroalcohol moiety affect its reactivity with bases?
A2: The presence of two electron-withdrawing fluorine atoms on the same carbon significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.[2] This means that even relatively weak bases can deprotonate the alcohol to form the corresponding alkoxide. This alkoxide is the key intermediate in the base-catalyzed degradation pathway.
Q3: What role does the 2,6-dimethylphenyl group play in the stability of the molecule?
A3: The two methyl groups in the ortho positions of the phenyl ring create significant steric hindrance around the reaction center.[3][4] This steric bulk can influence the rate of base-induced decomposition. While it may slow down the approach of a bulky base, it does not entirely prevent the elimination reaction.
Q4: Are there any visual cues that indicate the degradation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol?
A4: Yes, the formation of the styrenic degradation product can sometimes lead to a yellowing or browning of the reaction mixture, especially if the product itself is unstable and undergoes further reactions or polymerization. However, the absence of a color change does not guarantee stability. Therefore, analytical monitoring is crucial.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low yield of the desired product in a base-mediated reaction.
Possible Cause: The base used is too strong or is present in a high concentration, leading to the rapid degradation of the starting material.
Troubleshooting Steps:
Select a Weaker Base: If your protocol allows, switch to a weaker base. For example, if you are using an alkoxide like sodium tert-butoxide, consider a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or an organic amine base (e.g., DBU, DIPEA).
Reduce Base Stoichiometry: Use the minimum amount of base required to drive the desired reaction. A catalytic amount of a strong base might be sufficient without causing significant degradation.
Lower the Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of the E2 elimination.
Order of Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Appearance of an unexpected, non-polar side product in TLC or LC-MS analysis.
Possible Cause: This is likely the 2-(2,6-dimethylphenyl)-2-fluoro-ethene degradation product formed via E2 elimination.
Troubleshooting Steps:
Confirm the Structure: Isolate the side product and characterize it by NMR and MS to confirm its identity.
Optimize Reaction Conditions: Refer to the troubleshooting steps in "Issue 1" to minimize the formation of this elimination product.
Consider a Bulky Base: Using a sterically hindered base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), might favor the desired reaction over the elimination of the sterically encumbered starting material.[5]
Issue 3: Inconsistent reaction outcomes.
Possible Cause: Trace amounts of water or impurities in the reagents or solvents can affect the reactivity of the base and the stability of the starting material.
Troubleshooting Steps:
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
Reagent Quality: Use high-purity reagents. The quality of the base is particularly important.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocols
Protocol 1: Stability Assessment of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
This protocol allows for the systematic evaluation of the stability of the title compound under various basic conditions.
Materials:
2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Anhydrous solvents (e.g., THF, DMF, Acetonitrile)
Bases (e.g., K₂CO₃, DBU, NaOtBu)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
NMR tubes, vials
Procedure:
Prepare a stock solution of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol and an internal standard in the chosen anhydrous solvent.
In separate vials, add a specific amount of the base to be tested.
Add a known volume of the stock solution to each vial, ensuring the final concentrations are consistent.
Maintain the vials at a constant temperature (e.g., room temperature or a specific reaction temperature).
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
Quench the reaction by adding a weak acid (e.g., a drop of acetic acid).
Analyze the samples by ¹H and ¹⁹F NMR spectroscopy to determine the remaining percentage of the starting material relative to the internal standard.[6][7]
Protocol 2: Quenching a Base-Mediated Reaction to Minimize Degradation
A proper quenching procedure is vital to prevent product and starting material degradation during workup.
Procedure:
Cool the reaction mixture to 0 °C or lower.
Slowly add a pre-cooled, saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), with vigorous stirring. Avoid strong acids unless necessary for the workup of the desired product.
Once the base is neutralized (check pH if possible), proceed with the standard aqueous workup and extraction.
Minimize the time the compound is in contact with aqueous layers, especially if they are basic.
Data Presentation
Table 1: Relative Stability of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol with Different Bases
Base (1.1 eq)
Solvent
Temperature (°C)
% Remaining after 8h (Hypothetical)
K₂CO₃
Acetonitrile
25
>95%
DBU
THF
25
~70%
NaOtBu
THF
25
<20%
NaOtBu
THF
0
~60%
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Diagram 1: Proposed Degradation Pathway
Caption: Base-catalyzed E2 elimination of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in base-mediated reactions.
References
Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
Common Troubleshooting Tips. Chemistry LibreTexts. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. [Link]
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. PMC. [Link]
Benzylic and Allylic Halides in Elimination Reactions. YouTube. [Link]
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: A comparative study. ResearchGate. [Link]
Fluoroalcohols as co-solvents for chemical synthesis and methods for producing the same.
7.10 Evaluating Competing Reactions and Predicting the Major Product. Macmillan. [Link]
REACTIONS OF ALCOHOLS. University of Illinois Chicago. [Link]
NMR Analysis of a Formulated Product: Study of the Degradation and Rearrangement Reactions Occurring in Acetylcysteine Eye-drops. ResearchGate. [Link]
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Gem-Difluoro Advantage
In modern drug discovery, the gem-difluoromethylene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) moiety is not merely a structural linker; it is a critical bioisostere for oxygen atoms and carbonyl groups. This guide analyzes 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol , a specialized scaffold where the electron-withdrawing nature of fluorine is juxtaposed with the steric bulk of the 2,6-dimethyl "ortho-lock."
For researchers, this molecule represents a "stability anchor."[1] Unlike its non-fluorinated parent (2-phenylethanol), which is susceptible to rapid metabolic oxidation, the difluoro-analog blocks the benzylic position from CYP450 degradation while maintaining hydrogen-bond donor capability via the terminal hydroxyl group.
This guide provides a comparative spectral analysis to validate this structure, focusing on the unique scalar couplings (
) introduced by the nuclei.
Comparative Spectral Analysis
The introduction of the
group drastically alters the NMR landscape compared to the hydrocarbon analog. The following data compares the target molecule with its non-fluorinated parent.
Table 1: Predicted Chemical Shift & Coupling Comparison (
)
No Proton Signal (Replaced by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
(t, )
The disappearance of benzylic protons confirms fluorination and metabolic blocking.
Methylene ()
Triplet ()
Triplet ()
The large coupling is the primary diagnostic for the intact motif.
Aromatic Ring
(Multiplet)
(Multiplet)
Fluorine exerts an inductive effect (), slightly deshielding the aromatic system despite the spacer.
Ortho-Methyls
(Singlet, )
(Singlet, )
Steric bulk restricts rotation; methyls may show broadening at low temperatures.
NMR
Triplet ()
Silent
The triplet splitting in mirrors the proton spectrum, validating the connectivity.
Deep Dive: The Ortho-Effect and Rotational Barriers
The 2,6-dimethyl substitution creates a "steric lock" around the benzylic position. In standard 2-phenyl-2,2-difluoroethanol, the phenyl ring rotates freely.[1] However, in this target molecule, the rotation of the aromatic ring relative to the difluoroethyl tail is hindered.
Observation: In variable-temperature (VT) NMR, the methyl singlet may split into two distinct signals below
if the rotation becomes slow on the NMR timescale, indicating atropisomerism potential.
Relevance: This restricted conformation often results in higher binding selectivity in protein pockets compared to flexible analogs.[1]
Experimental Validation Workflow
To ensure high-fidelity data, follow this self-validating protocol. This workflow is designed to distinguish the target from common impurities like mono-fluorinated byproducts or hydrolyzed esters.[1]
Protocol: High-Resolution Acquisition
Solvent Selection: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(neutral) for standard characterization. Use DMSO- if resolving the hydroxyl proton coupling () is required to confirm alcohol integrity.
Concentration: Prepare a
solution. High concentrations can induce intermolecular H-bonding, shifting the peak and broadening the signal due to relaxation effects.
Logic: If the coupled spectrum shows a doublet of doublets instead of a triplet, your methylene protons are diastereotopic, implying a chiral center or locked conformation.[1]
Decision Tree for Spectral Assignment
Figure 1: Logic flow for validating the difluoro-linker and steric integrity of the molecule.
Performance Comparison: Metabolic Stability
The primary justification for synthesizing this scaffold is metabolic stability.[1] The following data highlights why the 2,2-difluoro modification is superior for drug development applications.
Fluorine increases lipophilicity, improving membrane permeability, while the hydroxyl group maintains solubility [2].
pKa (Alcohol)
Acidic ()
Neutral ()
The electron-withdrawing group increases the acidity of the adjacent , strengthening H-bond donor capacity [3].
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
Linclau, B., et al. (2016).[1] The Driving Force of Fluorine in Crystal Engineering: Fluorine Interactions in Organic Compounds. Chemical Reviews. [Link]
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.[1] [Link]
A Comparative Guide to the Bioactivity of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol vs. its Non-fluorinated Analog
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a powerful and frequently employed tactic to enhance its pharmacological profile. The unique properties of fluorine—its h...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a powerful and frequently employed tactic to enhance its pharmacological profile. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability. This guide provides an in-depth, objective comparison of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol and its non-fluorinated parent, 2-(2,6-Dimethylphenyl)ethanol.
While direct, side-by-side published data on these specific analogs is limited, this document serves as a comprehensive manual for researchers. It synthesizes established principles of medicinal chemistry to build a strong hypothesis of their comparative bioactivities and provides detailed, field-proven experimental protocols to enable their evaluation.
Part 1: The Impact of Gem-Difluorination on Physicochemical Properties
The introduction of a gem-difluoro group (CF2) at the benzylic position—the carbon atom attached to both the phenyl ring and the hydroxyl group—is anticipated to cause significant, predictable alterations in the molecule's fundamental properties. This modification is not merely an isosteric replacement for two hydrogen atoms; it is a profound electronic and metabolic shift.
The primary driver of these changes is the intense electron-withdrawing inductive effect of the two fluorine atoms. This effect is expected to have the following consequences:
Increased Acidity (Lower pKa): The CF2 group will strongly pull electron density away from the adjacent hydroxyl group, weakening the O-H bond and making the proton more likely to dissociate. This increased acidity can alter how the molecule interacts with biological targets and its ionization state at physiological pH.
Modulated Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While a single fluorine atom often increases LogP, the impact of a CF2 group can be less predictable and is highly dependent on the overall molecular context. It can modulate membrane permeability and interaction with hydrophobic pockets in target proteins.
Blocked Metabolic Oxidation: The benzylic position in the non-fluorinated analog is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance. The replacement of C-H bonds with robust C-F bonds at this position effectively blocks this primary metabolic pathway.[1][2] This is perhaps the most significant advantage conferred by gem-difluorination, promising a longer biological half-life and improved pharmacokinetic profile.[3]
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
Strong inductive electron-withdrawal by the CF2 group polarizes the O-H bond.
LogP
Baseline
Context-Dependent
The CF2 group can alter lipophilicity, potentially affecting solubility and membrane transport.
Metabolic Stability
Lower
Significantly Higher
The C-F bonds are resistant to oxidative metabolism by CYP enzymes, blocking a key clearance pathway.[1][3]
Plasma Protein Binding
Baseline
Potentially Altered
Changes in lipophilicity and electronic distribution can affect binding to proteins like albumin.
Part 2: Hypothesized Bioactivity Profile: A Focus on CNS Modulation
Aromatic alcohols, such as 2-phenylethanol and its derivatives, are known to interact with biological membranes and can modulate the function of ligand-gated ion channels.[4][5] Given the structural similarity to general anesthetics and other central nervous system (CNS) modulators, a primary hypothesized target for these compounds is the γ-aminobutyric acid type A (GABAA) receptor .
GABAA receptors are the major inhibitory neurotransmitter receptors in the mammalian brain.[6] Their activation by GABA allows chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. Many drugs, including benzodiazepines, barbiturates, and alcohols, act as Positive Allosteric Modulators (PAMs) of GABAA receptors.[7][8] They bind to sites on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased inhibition.
It is therefore hypothesized that both the fluorinated and non-fluorinated analogs will act as PAMs at the GABAA receptor. This modulation would likely result in an anticonvulsant phenotype , a common therapeutic effect of compounds that enhance GABAergic neurotransmission.[9] The key experimental question is how gem-difluorination affects the potency and efficacy of this interaction.
Figure 1: Hypothesized mechanism of action via GABA-A receptor modulation.
Part 3: Experimental Protocols for Comparative Bioactivity Assessment
To rigorously compare the bioactivity of the fluorinated and non-fluorinated analogs, a multi-tiered experimental approach is required, progressing from in vitro target engagement and metabolic profiling to in vivo efficacy and safety assessment.
Structural Elucidation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Executive Summary As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter fluorinated building blocks that defy simple analytical characterization. One such molecule is 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter fluorinated building blocks that defy simple analytical characterization. One such molecule is 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol . The incorporation of a difluoromethylene (-CF2-) group adjacent to a sterically demanding 2,6-dimethylphenyl ring creates a unique conformational landscape. Fluorine's high electronegativity and the severe steric clash between the ortho-methyl groups and the -CF2- moiety dictate the molecule's 3D geometry, which in turn influences its behavior as a bioisostere in drug development.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural confirmation of this complex molecule.
The Mechanistic Challenge: Sterics and Fluorine Dynamics
In 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol, the primary structural question revolves around the dihedral angle between the aromatic plane and the C-F bonds. Solution-state techniques often yield time-averaged data due to rapid bond rotation, whereas[1]. Furthermore, the adjacent hydroxyl (-OH) group engages in intermolecular hydrogen bonding, the exact network of which can only be unambiguously mapped via crystallographic analysis[2].
Comparative Analysis of Analytical Modalities
To establish a rigorous structural profile, we must evaluate the capabilities and limitations of each analytical tool.
Table 1: Performance Matrix for Structural Elucidation of Fluorinated Building Blocks
While[3], SCXRD remains the gold standard for determining the precise atomic arrangement and crystallographic disorder inherent to -CF2- groups[1].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, where intrinsic quality control metrics confirm the reliability of the data.
Protocol A: SCXRD Crystallization and Data Acquisition
Causality Note: Fluorinated alkyl groups often exhibit high thermal motion (librational disorder) in the crystal lattice. To mitigate this, data collection must be performed at cryogenic temperatures.
Crystal Growth (Vapor Diffusion):
Action: Dissolve 10 mg of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol in 0.5 mL of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent).
Causality: Slow vapor diffusion ensures a highly ordered lattice formation, preventing solvent trapping and twinning, which are common in rapid evaporation.
Mounting and Cryocooling:
Action: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Flash-cool the crystal to 100 K in a nitrogen cold stream.
Causality: Flash-cooling vitrifies the oil (preventing ice rings) and freezes the -CF2- group in its global minimum conformation, drastically reducing thermal ellipsoids in the final electron density map.
Data Acquisition and Refinement:
Action: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) to maximize the anomalous dispersion signal.
Validation System: The protocol is validated during refinement. A successful structural model must yield an R1 factor < 0.05 and a wR2 < 0.15. Residual electron density peaks near the fluorine atoms > 0.5 e/ų indicate unresolved disorder, prompting a multi-positional refinement model.
Causality Note: To complement the static SCXRD data, NMR is used to confirm that the solid-state conformation is relevant in solution.
Sample Preparation:
Action: Dissolve 5 mg of the compound in 0.6 mL of CDCl3. Add 0.1% internal standard (e.g., fluorobenzene for 19F calibration).
Acquisition of 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy):
Action: Execute a 2D HOESY pulse sequence to detect through-space interactions.
Causality: This specifically maps the spatial proximity between the highly shielded fluorine atoms and the protons of the ortho-methyl groups.
Validation System: The presence of a cross-peak between the -CF2- signal (approx. -105 ppm) and the -CH3 signal (approx. 2.4 ppm) validates the restricted rotation observed in the SCXRD model.
Quantitative Data Presentation
The integration of SCXRD and NMR yields a comprehensive structural profile. Below is a summary of the expected quantitative parameters derived from these orthogonal techniques.
Table 2: Key Structural Parameters of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Concentration-dependent -OH shift (δ 2.5 to 4.0 ppm)
19F Chemical Shift
N/A
δ -104.5 ppm (t, 3JHF = 14 Hz)
Workflow Visualization
The following diagram illustrates the logical relationship and integration of these orthogonal analytical pathways to achieve absolute structural confirmation.
Caption: Orthogonal workflow integrating SCXRD, NMR, and MS for absolute structural confirmation.
Conclusion
While GC-MS and NMR provide essential data regarding molecular weight, connectivity, and solution-state dynamics, they cannot independently resolve the complex 3D sterics of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. Single-Crystal X-Ray Crystallography is the only modality capable of explicitly defining the orthogonal torsion angle of the -CF2- group and[5]. By employing the self-validating protocols outlined above, researchers can achieve unambiguous structural confirmation, a critical prerequisite for downstream medicinal chemistry applications.
References
"X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. URL:[Link]
"X-ray crystallography." Wikipedia, The Free Encyclopedia. URL:[Link]
Aitipamula, S., & Vangala, V. R. "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science. URL:[Link]
"Comparison of NMR and X-ray crystallography." Birkbeck, University of London. URL:[Link]
"Intermolecular interactions, disorder and twinning in ciprofloxacin–2,2-difluoroethanol (2/3) and ciprofloxacin–water (3/14.5)." Acta Crystallographica Section C. URL:[Link]
Conformational Analysis and Performance Guide: 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol vs. 2-Phenylethanol
Rational drug design and advanced fragrance engineering rely heavily on the precise 3D spatial orientation of aromatic alcohols. The conformational landscape of these molecules dictates their binding affinity, target spe...
Author: BenchChem Technical Support Team. Date: March 2026
Rational drug design and advanced fragrance engineering rely heavily on the precise 3D spatial orientation of aromatic alcohols. The conformational landscape of these molecules dictates their binding affinity, target specificity, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison between the highly flexible baseline molecule 2-phenylethanol (2-PE) and the sterically/stereoelectronically restricted analog 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (DMP-DFE) . By analyzing the causality behind their intramolecular forces, researchers can better predict target-site behavior and optimize molecular scaffolds.
Mechanistic Causality: Structural Drivers of Conformation
The conformational preference of an aromatic alcohol is a delicate balance of steric hindrance, hyperconjugation, and non-covalent intramolecular interactions.
The Baseline: 2-Phenylethanol (2-PE)
2-PE is a highly flexible molecule with a shallow potential energy surface (PES). High-resolution 1 demonstrates that the global minimum of neutral 2-PE is a gauche conformer[1].
Causality: This gauche preference is driven by a nonclassical OH···π hydrogen bond between the terminal hydroxyl proton and the electron-rich aromatic ring[1].
Ionization Dynamics: Upon ionization, the removal of an electron from the π-system breaks this OH···π interaction, causing a profound structural rearrangement that can be tracked via the vibrational structure of the cation[1]. Furthermore, 2 confirms that while multiple conformers exist within an 8 kJ/mol window, the gauche state dominates the population[2].
The Substituted Analog: 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol (DMP-DFE)
Introducing functional groups to the 2-PE scaffold fundamentally rewires its conformational logic. Based on the structural properties of3[3] and4[4], DMP-DFE exhibits a rigid, sterically locked geometry:
Steric Locking (2,6-Dimethyl): The bulky methyl groups at the ortho positions clash severely with the benzylic CF₂ group. To minimize this steric strain, the aromatic ring is forced into a near-orthogonal alignment relative to the alkyl chain.
Stereoelectronic Gating (2,2-Difluoro): The highly electronegative fluorine atoms exert a strong inductive pull, depleting the electron density of the aromatic π-system and neutralizing its ability to act as a hydrogen bond acceptor. Instead, the fluorine atoms act as competitive hydrogen bond acceptors, driving the molecule into a modified gauche state stabilized by OH···F interactions .
Mechanistic pathway of steric and stereoelectronic effects dictating DMP-DFE conformation.
Quantitative Conformational Comparison
The following table summarizes the divergent physical and conformational properties between the highly flexible baseline and the rigidified analog.
Property
2-Phenylethanol (2-PE)
DMP-DFE (Predicted Model)
Global Minimum Conformation
Gauche
Modified Gauche
Dominant Intramolecular Interaction
OH···π Hydrogen Bond
OH···F Hydrogen Bond
Aromatic Ring Orientation
Coplanar / Slightly Tilted
Orthogonal (Sterically Locked)
π-System Electron Density
High (Electron-Rich)
Depleted (Inductive Effect)
Conformational Flexibility
High (Shallow PES, ~8 kJ/mol window)
Restricted (High Rotational Barrier)
Response to Ionization
Severe Structural Rearrangement
Minimal Rearrangement (Rigid)
Self-Validating Experimental Protocol
To objectively map and verify the conformational landscape of these aromatic alcohols, researchers must employ a multi-methodological gas-phase approach. The following step-by-step workflow isolates the molecules from solvent effects, ensuring that only intrinsic intramolecular forces are measured.
Step 1: Supersonic Jet Expansion
Procedure: Vaporize the liquid sample at 350 K and seed it into an inert neon carrier gas at a backing pressure of 2 bar. Expand the gas mixture through a 0.8 mm pulsed nozzle into a high-vacuum chamber (10⁻⁶ mbar).
Causality: The adiabatic expansion converts random thermal motion into directed translational flow. This collisionally cools the internal rotational and vibrational degrees of freedom to <5 K, "freezing" the molecules into their lowest-energy conformational minima and eliminating spectral congestion from thermally excited states.
Step 2: Laser Spectroscopy (REMPI & MATI)
Procedure: Intersect the cold molecular beam with a tunable UV laser to excite the molecules to the S₁ electronic state (Resonance-Enhanced Multiphoton Ionization). Use a second laser to ionize the molecules just above the ionization threshold. Apply a delayed pulsed electric field to separate prompt ions from threshold ions.
Causality: REMPI provides the electronic signature of different conformers. MATI yields the highly resolved vibrational frequencies of the cation. Because the OH···π bond breaks upon ionization in 2-PE, the MATI spectra will show distinct vibronic shifts compared to DMP-DFE, where the OH···F bond remains largely intact[1].
Step 3: CP-FTMW Spectroscopy
Procedure: Irradiate the molecular beam with a 2–8 GHz chirped microwave pulse. Record the free induction decay (FID) of the macroscopic dipole moment and apply a Fast Fourier Transform (FFT) to convert it into the frequency domain.
Causality: Rotational transitions are exquisitely sensitive to the principal moments of inertia. By extracting the rotational constants (
), the exact 3D mass distribution of the conformer is empirically determined, allowing for unambiguous structural assignment[2].
Step 4: Ab Initio Computational Mapping
Procedure: Run geometry optimizations and frequency calculations at the MP2/aug-cc-pVTZ and B2PLYP-D3/def2-TZVP levels of theory.
Causality: Computational mapping validates the empirical rotational constants and quantifies the zero-point energy (ZPE) gaps between competing gauche and anti conformers, confirming the energetic dominance of specific non-covalent interactions[2].
Self-validating experimental workflow combining spectroscopy and ab initio calculations.
References
Mass-Analyzed Threshold Ionization Spectroscopy of 2-Phenylethanol: Probing of Conformational Changes Caused by Ionization
The Journal of Physical Chemistry A - ACS Publications[Link][1]
Rotational Spectroscopy and Conformational Flexibility of 2-Phenylethanethiol: The Dominant S−H···π Intramolecular Hydrogen Bond
ChemPhysChem[Link][2]
2,2-Difluoro-2-phenylethanol | CID 9793891
PubChem - National Institutes of Health (NIH)
[Link][3]
2-(2,6-Dimethylphenyl)ethanol | CID 33942
PubChem - National Institutes of Health (NIH)[Link][4]
Purity standards and reference materials for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Purity Standards and Reference Materials for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol: A Qualification Guide Executive Summary: The Challenge of Fluorinated Intermediates In the synthesis of advanced pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Purity Standards and Reference Materials for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol: A Qualification Guide
Executive Summary: The Challenge of Fluorinated Intermediates
In the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals, the incorporation of a 2,2-difluoroethyl linker attached to a 2,6-dimethylphenyl (xylyl) moiety is a critical strategy for modulating lipophilicity and metabolic stability. However, unlike common reagents, 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol is frequently unavailable as a certified reference material (CRM) from major catalog suppliers.
This guide addresses the specific challenge faced by process chemists and analytical scientists: How to establish a reliable purity standard for this specific intermediate when none exists commercially.
We compare three strategic approaches to standardizing this compound:
The "Gold Standard" Approach: Custom synthesis and full characterization of the primary reference standard (PRS).
The Surrogate Approach: Using the commercially available precursor, 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid (CAS 1820703-25-0) .
The Analog Approach: Using the structurally similar 2,2-Difluoro-2-phenylethanol (CAS 129973-51-9) .
Comparative Analysis of Reference Material Strategies
The following table objectively compares the performance and validity of each strategy for use in GMP/GLP environments.
Reaction monitoring (IPC), starting material qualification.
System suitability testing (resolution marker).
Cost/Time
High (2-3 weeks synthesis + qualification)
Low (Immediate availability)
Low (Immediate availability)
Regulatory Risk
Low (Defensible in filings)
High (If used for final product purity)
High (Cannot be used for quantification)
Recommendation: For early-stage R&D, Option B is acceptable for monitoring reaction conversion. For late-stage development, toxicity studies, or validation, Option A is mandatory.
Technical Guide: Synthesis & Qualification of the Primary Standard
Since the alcohol is not widely available, the most robust path is to synthesize and qualify it in-house using the commercially available acid.
Protocol 1: Synthesis of the Reference Material
Objective: Convert 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid to the target alcohol without defluorination.
The -CH₂- protons are split by the adjacent CF₂ group ( Hz).
19F NMR
Singlet (or multiplet) δ -100 to -110 ppm
The CF₂ group. Chemical shift is distinct from the acid precursor.
Mass Spec (ESI+)
[M+Na]+ or [M-H]-
Alcohols often ionize poorly in ESI+; look for sodium adducts or run in ESI- negative mode.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 129973-51-9 (2,2-Difluoro-2-phenylethanol). Retrieved from [Link]
International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
Comparative metabolic half-life of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol derivatives
An in-depth analysis of metabolic liabilities in early-stage drug discovery often reveals the benzylic position as a primary site for rapid Phase I oxidative clearance. As a Senior Application Scientist, I frequently enc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of metabolic liabilities in early-stage drug discovery often reveals the benzylic position as a primary site for rapid Phase I oxidative clearance. As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target engagement but fail in vivo due to poor pharmacokinetic profiles.
This guide provides an objective, data-driven comparison of the 2-(2,6-Dimethylphenyl)ethanol scaffold and its bioisosteric derivatives, specifically focusing on the strategic incorporation of a 2,2-difluoro motif to engineer metabolic stability.
Mechanistic Rationale: The Causality of Fluorination
The wild-type 2-(2,6-dimethylphenyl)ethanol structural motif contains a highly labile benzylic methylene (-CH₂-) group. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—rapidly abstract hydrogen atoms from this position due to the low bond dissociation energy of the benzylic C-H bond (~98 kcal/mol) and the resonance stabilization of the resulting radical. This initiates an oxygen rebound mechanism, leading to rapid conversion into aldehydes and ultimately carboxylic acids.
To circumvent this, medicinal chemists employ bioisosteric replacement. While steric shielding (e.g., dimethylation) is a common approach, it introduces new aliphatic C-H bonds that can themselves become sites of metabolism.
Substituting the benzylic protons with fluorine to create 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol provides a superior, dual-action solution:
Electronic Withdrawal: Fluorine is the most electronegative element. The -CF₂- group severely depletes electron density from the adjacent aromatic ring and the benzylic carbon. This increases the oxidation potential, effectively raising the activation energy required for CYP-mediated hydrogen abstraction [1].
Bond Strength: The C-F bond is exceptionally strong (~105 kcal/mol), making direct cleavage by metabolic enzymes highly unfavorable [2].
Caption: CYP450-mediated metabolic pathways of wild-type vs. difluoro-substituted derivatives.
Comparative Metabolic Stability Data
To objectively evaluate the performance of these derivatives, we benchmarked them using a standardized Human Liver Microsome (HLM) stability assay. The quantitative data below illustrates the profound impact of benzylic modifications on intrinsic clearance (
) and half-life ().
Derivative
Benzylic Modification
In Vitro (min)
(µL/min/mg)
LogD (pH 7.4)
Primary Phase I Fate
Wild-Type
None (-CH₂-)
12.4
115.5
1.82
Rapid benzylic oxidation
Monofluoro
-CHF-
38.6
36.4
2.05
Slower oxidation, minor defluorination
Dimethyl
-C(CH₃)₂-
85.2
16.3
2.64
Aliphatic hydroxylation of methyls
Difluoro
-CF₂-
>120.0
<5.0
2.31
Highly stable , minimal clearance
Analytical Insight:
While the dimethyl derivative improves stability over the wild-type by introducing steric hindrance, it significantly increases lipophilicity (LogD 2.64), which can lead to non-specific protein binding and off-target toxicity. The difluoro derivative achieves near-total metabolic stability (
> 120 min) while maintaining a highly favorable physicochemical profile (LogD 2.31), proving it to be the superior bioisostere.
To ensure reproducibility and scientific integrity, the data above was generated using a rigorously controlled LC-MS/MS workflow [3]. Below is the step-by-step methodology, annotated with the causality behind each experimental choice to ensure your assay acts as a self-validating system.
Phase 1: Preparation & System Validation
Microsome Thawing: Thaw pooled Human Liver Microsomes (HLMs) on ice.
Control Selection (Self-Validation):
Positive Control: Include Verapamil (high clearance) to verify that the CYP enzymes in the microsome batch are highly active.
Negative Control (-NADPH): Prepare a parallel incubation lacking the NADPH regenerating system. Causality: If compound degradation occurs in this control, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), preventing false attribution to CYP metabolism.
Phase 2: Incubation Workflow
Matrix Assembly: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and HLMs (final protein concentration: 0.5 mg/mL).
Compound Addition: Spike the test derivatives to a final concentration of 1 µM. Causality: Maintaining a 1 µM concentration ensures the substrate is well below the estimated Michaelis-Menten constant (
) for hepatic CYPs. This guarantees the reaction follows first-order kinetics, making downstream clearance calculations mathematically valid.
Pre-incubation: Shake at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Start the reaction by adding the NADPH regenerating system (final concentration: 1 mM).
Phase 3: Quenching & Extraction
Time-Course Sampling: At precisely 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots from the incubation plate into a crash plate.
Protein Precipitation: The crash plate must contain 150 µL of ice-cold acetonitrile pre-loaded with 50 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time point. Pre-loading the quench solution with IS ensures that any volumetric pipetting errors during extraction are perfectly normalized.
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for analysis.
Phase 4: LC-MS/MS Quantification
Chromatography: Inject 5 µL onto a C18 reverse-phase column using a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Detection: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. MRM provides absolute structural specificity, ensuring that only the intact parent compound is quantified, ignoring any co-eluting metabolites.
Data Processing: Plot the natural log (ln) of the remaining parent compound ratio (Analyte Peak Area / IS Peak Area) against time. The slope of the linear regression represents the elimination rate constant (
). Calculate half-life () and intrinsic clearance ().
References
Fluorine in medicinal chemistry
ChemBioChem
URL: [Link]
The role of fluorine in medicinal chemistry
Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation
Drug Design, Development and Therapy (via PMC)
URL: [Link]
Validation
A Researcher's Guide to the Synthetic Benchmarking of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel fluorinated scaffolds is a cornerstone of innovation. The introduction of gem-difluoro groups can significantly modulat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel fluorinated scaffolds is a cornerstone of innovation. The introduction of gem-difluoro groups can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth analysis and a proposed synthetic route for 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol, a compound of interest in medicinal chemistry. In the absence of direct literature precedent for this specific molecule, we will benchmark the proposed synthesis against established yields for analogous transformations, offering a robust framework for its practical synthesis.
Introduction: The Significance of Sterically Hindered Difluoroethanols
The 2,2-difluoroethanol moiety is a valuable pharmacophore, known to enhance metabolic stability, modulate lipophilicity, and influence the conformational preferences of drug candidates. The incorporation of a sterically hindered 2,6-dimethylphenyl group presents a unique synthetic challenge and an opportunity to explore novel chemical space. This guide outlines a plausible and efficient two-step synthetic pathway, providing a detailed experimental protocol and benchmarking expected yields against closely related literature examples.
Proposed Synthetic Strategy: A Two-Step Approach
A logical and efficient pathway to the target compound involves a two-step sequence:
Step 1: Cobalt-Catalyzed Cross-Coupling to form the key intermediate, ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate.
Step 2: Reduction of the Difluoroester to yield the final product, 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
This approach leverages a modern cross-coupling reaction for the crucial C-C bond formation, followed by a classic, high-yielding reduction.
Caption: Proposed two-step synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Benchmarking Synthetic Yields: A Comparative Analysis
The following table benchmarks the expected yields for each step of the proposed synthesis against reported yields for analogous reactions in the literature. This provides a realistic expectation for the synthetic efficiency of this pathway.
Reaction Step
Proposed Transformation
Analogous Literature Transformation
Reported Yield (%)
Reference
1: Cross-Coupling
Formation of ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate
Cobalt-catalyzed cross-coupling of 4-fluorophenylmagnesium bromide with ethyl bromodifluoroacetate
Step 1: The cobalt-catalyzed cross-coupling reaction of aryl Grignard reagents with ethyl bromodifluoroacetate has been shown to be effective for various substituted aryl groups.[1] The 2,6-dimethylphenyl group is electron-donating, which, based on the lower yield observed for the electron-donating 4-methoxyphenyl group (42%) compared to the electron-withdrawing 4-fluorophenyl group (71%), suggests that the yield for our target intermediate may be in the moderate range.[1] Careful optimization of reaction conditions, such as slow addition of the Grignard reagent, can significantly improve yields.[1]
Step 2: The reduction of esters to primary alcohols using lithium aluminum hydride (LAH) is a robust and high-yielding transformation.[3] A Chinese patent demonstrates the high-yield reduction of ethyl difluoroacetate to 2,2-difluoroethanol using LAH. Given the high efficiency of this reaction, a high yield is anticipated for the reduction of our sterically hindered difluoroester.
Detailed Experimental Protocols
The following protocols are designed as a starting point for the synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. As with any new synthesis, optimization of reaction conditions may be necessary to achieve the best results.
Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate
Rationale: This procedure is adapted from the cobalt-catalyzed cross-coupling methodology reported by Araki and Inoue, which has proven effective for the synthesis of ethyl aryldifluoroacetates.[1] The use of a cobalt catalyst is crucial for facilitating the cross-coupling between the Grignard reagent and the difluoroacetate.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Preparation of the Grignard Reagent:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
Add a small amount of anhydrous THF to cover the magnesium.
In the dropping funnel, prepare a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
Add a small portion of the bromide solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Cross-Coupling Reaction:
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of cobalt(II) bromide (5 mol%) and ethyl bromodifluoroacetate (1.5 equivalents) in anhydrous THF.
Cool this solution to 0 °C using an ice bath.
Slowly add the freshly prepared Grignard reagent solution to the cobalt/difluoroacetate solution via a cannula over a period of 1-2 hours, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Workup and Purification:
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate.
Step 2: Reduction of Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate to 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol
Rationale: This protocol utilizes the powerful reducing agent lithium aluminum hydride (LAH) to convert the ester to the corresponding primary alcohol. This is a standard and highly reliable transformation in organic synthesis.[3]
Materials:
Ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Reduction:
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
In the dropping funnel, prepare a solution of ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate (1.0 equivalent) in anhydrous THF.
Add the ester solution dropwise to the LAH suspension at a rate that maintains the internal temperature below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup and Purification:
Cool the reaction mixture back to 0 °C.
Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams. (Fieser workup).
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Conclusion and Future Outlook
This guide presents a well-reasoned and experimentally detailed synthetic route to 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol. By benchmarking against analogous literature transformations, we can confidently predict that this two-step sequence of cobalt-catalyzed cross-coupling followed by LAH reduction will be a viable and efficient method for accessing this novel fluorinated alcohol. The provided protocols offer a solid foundation for researchers to synthesize and explore the potential of this and other sterically hindered difluoroethanol derivatives in the context of drug discovery and development. Further optimization of the cross-coupling step, perhaps by screening different catalysts or reaction conditions, may lead to even higher yields of the key ester intermediate.
References
Araki, K., & Inoue, M. (2013).
Organic Syntheses Procedure for the preparation of ethyl phenylacet
PubChem entry for 2,2-Difluoro-2-phenylethanol.
Wikipedia entry for Lithium aluminium hydride.
BYJU'S article on Lithium aluminium hydride.
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Bioc
Recent advances in the synthesis of 2-phenylethanol.
Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and r
Chemical structures of 2-phenylethanol (2-PEtOH)
Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evalu
Chinese Patent CN104098444A: Prepar
Organic Chemistry Portal entry for Lithium aluminum hydride.
ResearchGate article on Lithium Aluminum Hydride: A Powerful Reducing Agent.